Urolithin B
Description
This compound has been reported in Punica granatum and Trogopterus xanthipes with data available.
has antiproliferative activity; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUQMTRHPNOXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00150610 | |
| Record name | Urolithin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urolithin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1139-83-9 | |
| Record name | Urolithin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urolithin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1139-83-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urolithin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00150610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-6H-benzo[c]chromen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXY-3,4-BENZOCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1S2YM5F6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Urolithin B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013696 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Microbial Alchemy of the Gut: A Technical Guide to Urolithin B Formation and Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urolithin B, a gut microbial metabolite of dietary ellagitannins, is emerging as a molecule of significant interest in the fields of muscle physiology and inflammatory diseases. Produced through a multi-step enzymatic conversion of ellagic acid by specific commensal bacteria, this compound has demonstrated potent anabolic and anti-inflammatory activities. This technical guide provides an in-depth overview of the microbial formation of this compound, its molecular mechanisms of action, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and signaling pathways are visually represented to facilitate a comprehensive understanding for researchers and drug development professionals.
Microbial Biotransformation of Ellagitannins to this compound
The journey from dietary ellagitannins, found in foods like pomegranates, berries, and nuts, to the bioactive this compound is a testament to the metabolic prowess of the gut microbiota.[1][2][3] The process begins with the hydrolysis of ellagitannins to ellagic acid in the gut.[1] Subsequently, a cascade of enzymatic reactions, including lactone cleavage, decarboxylation, and dehydroxylation, is carried out by specific gut bacteria to produce a series of urolithin intermediates and final products.[2][4]
Individuals can be categorized into three urolithin metabotypes based on their ability to produce these metabolites: metabotype A (produces Urolithin A), metabotype B (produces Isourolithin A and this compound in addition to Urolithin A), and metabotype 0 (produces no urolithins).[1][5] This variability is attributed to differences in the composition of an individual's gut microbiota.[1]
Key bacterial species identified in the production of urolithins include Gordonibacter urolithinfaciens, Gordonibacter pamelaeae, and Ellagibacter isourolithinifaciens.[6][7][8][9][10][11][12][13] While Gordonibacter species are primarily involved in the initial conversion of ellagic acid to intermediate urolithins like Urolithin M-5, Urolithin M-6, and Urolithin C, Ellagibacter isourolithinifaciens is associated with the production of Isourolithin A.[10][11][13][14] The final conversion of urolithin intermediates to Urolithin A and this compound is carried out by other bacteria, such as those from the Enterocloster genus.[15][16][17][18]
Molecular Mechanisms of this compound Bioactivity
This compound exerts its biological effects through the modulation of key signaling pathways involved in muscle protein synthesis and inflammation.
Anabolic Effects in Skeletal Muscle
This compound has been shown to induce muscle hypertrophy by stimulating protein synthesis and inhibiting the ubiquitin-proteasome pathway.[19][20][21] This is achieved through a crosstalk between the androgen receptor and the mTORC1 signaling pathway, potentially involving AMPK.[19][21]
Key Signaling Pathway: Androgen Receptor - mTORC1 Axis
Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[22][23][24][25][26][27] It has been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6.[22][23][28] This is achieved by reducing the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of NF-κB.[28]
Key Signaling Pathway: NF-κB Inhibition
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effects of this compound on Muscle Cells
| Parameter | Cell Line | Treatment | Result | Reference |
| Protein Synthesis | C2C12 myotubes | 15 µM this compound for 24h | Increased | [19][20][21] |
| Myotube Growth | C2C12 myotubes | 15 µM this compound for 24h | Enhanced | [19][20][21] |
| Phospho-FoxO1/FoxO3a | C2C12 myotubes | 15 µM this compound for 24h | Decreased | [19] |
| FoxO1, FoxO3a, MAFbx, MuRF1 mRNA | C2C12 myotubes | 15 µM this compound | Decreased | [19] |
Table 2: In Vivo Effects of this compound in Mice
| Parameter | Animal Model | Treatment | Result | Reference |
| Muscle Hypertrophy | Mice | 10 µ g/day this compound for 28 days | Induced | [19][21][29] |
| Muscle Atrophy (denervation) | Mice | 10 µ g/day this compound | Reduced | [19][21] |
| Protein Synthesis (puromycin incorporation) | Mice | 10 µ g/day this compound for 28 days | Increased | [29] |
| Body Weight Gain | Mice | 10 µ g/day this compound for 28 days | Increased | [29] |
Table 3: Anti-inflammatory Effects of this compound
| Parameter | Model | Treatment | Result | Reference |
| PGE2 Production | Human colonic fibroblasts (IL-1β stimulated) | 5 or 10 µM this compound | Attenuated | [22] |
| NF-κB Activation | Human colonic fibroblasts (IL-1β stimulated) | This compound | Inhibited | [22] |
| Pro-inflammatory factor release | LPS-injected mice brains | This compound | Suppressed | [22] |
| IL-1β, IL-6, TNF-α levels | D-gal-induced Alzheimer's mouse model | This compound | Reduced | [22] |
| NO, TNF-α, IL-6 production | LPS-stimulated BV2 microglial cells | This compound | Inhibited | [28] |
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. For specific applications, optimization is recommended.
In Vitro Muscle Cell Culture and Treatment
Objective: To assess the effect of this compound on muscle cell growth and protein synthesis.
Experimental Workflow:
Materials:
-
C2C12 myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Reagents for protein synthesis assay (e.g., puromycin)
-
Reagents and antibodies for Western blotting and qPCR
Protocol:
-
Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Once cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% HS and 1% penicillin-streptomycin) to induce myotube formation.
-
Treatment: After 4-5 days of differentiation, treat the myotubes with 15 µM this compound for 24 hours. A vehicle control (DMSO) should be run in parallel.[19][21]
-
Analysis:
-
Protein Synthesis: Assess protein synthesis using methods like puromycin incorporation followed by Western blotting.
-
Signaling Pathway Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the mTORC1 and ubiquitin-proteasome pathways (e.g., Akt, mTOR, S6K1, FoxO1/3a).[19]
-
Gene Expression: Extract RNA and perform quantitative PCR (qPCR) to measure the expression of genes related to muscle atrophy (e.g., MAFbx, MuRF1).[19]
-
In Vivo Mouse Model of Muscle Hypertrophy
Objective: To evaluate the effect of this compound on muscle mass in vivo.
Experimental Workflow:
Materials:
-
Male mice (e.g., C57BL/6)
-
Mini-osmotic pumps
-
This compound
-
Vehicle (e.g., DMSO)
-
Surgical instruments for pump implantation
-
Equipment for muscle dissection, histology, and biochemical analysis
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Pump Implantation: Surgically implant mini-osmotic pumps subcutaneously. The pumps should be filled to deliver 10 µ g/day of this compound or vehicle control for 28 days.[19][21]
-
Monitoring: Monitor the body weight of the mice throughout the experiment.[29]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and carefully dissect skeletal muscles (e.g., tibialis anterior, gastrocnemius, soleus).
-
Analysis:
-
Muscle Mass: Weigh the dissected muscles.
-
Histology: Perform histological staining (e.g., H&E) on muscle cross-sections to measure fiber size.
-
Biochemical Analysis: Homogenize muscle tissue to analyze protein synthesis rates and the expression and phosphorylation of key signaling molecules as described in the in vitro protocol.
-
Future Directions and Drug Development Implications
The consistent findings on the anabolic and anti-inflammatory effects of this compound position it as a promising candidate for therapeutic development. Future research should focus on:
-
Clinical Trials: Human studies are needed to confirm the safety and efficacy of this compound for conditions such as sarcopenia, cachexia, and inflammatory disorders.
-
Bioavailability and Formulation: Optimizing the delivery and bioavailability of this compound will be crucial for its therapeutic application.
-
Microbiome Modulation: Strategies to enrich the gut microbiota with this compound-producing bacteria could be a novel approach to enhance its endogenous production.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Gordonibacter urolithinfaciens sp. nov., a urolithin-producing bacterium isolated from the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isour ... - Food & Function (RSC Publishing) DOI:10.1039/D0FO01649G [pubs.rsc.org]
- 12. Ellagibacter isourolithinifaciens gen. nov., sp. nov., a new member of the family Eggerthellaceae, isolated from human gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Description of urolithin production capacity from ellagic acid of two human intestinal Gordonibacter species. | Semantic Scholar [semanticscholar.org]
- 15. layerorigin.com [layerorigin.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 23. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways | MDPI [mdpi.com]
- 24. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human col… [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
- 26. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human colonic fibroblasts | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 27. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Urolithin B: A Technical Guide to its Mechanism of Action in Skeletal Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin B, a gut microbial metabolite of ellagic acid found in pomegranates, nuts, and berries, has emerged as a significant regulator of skeletal muscle mass. Extensive research has demonstrated its dual-action mechanism: the potentiation of protein synthesis and the inhibition of protein degradation pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound-induced skeletal muscle hypertrophy, with a focus on the core signaling pathways, comprehensive quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
This compound exerts its pro-hypertrophic effects by orchestrating a sophisticated signaling cascade that enhances anabolic processes while simultaneously suppressing catabolism. The primary mechanism involves a crosstalk between the androgen receptor (AR) and the mammalian target of rapamycin complex 1 (mTORC1) pathway, potentially mediated by AMP-activated protein kinase (AMPK).[1][2][3][4]
Key Actions:
-
Increased Protein Synthesis: this compound significantly stimulates protein synthesis in muscle cells. This is achieved through the activation of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[4]
-
Decreased Protein Degradation: Concurrently, this compound represses the ubiquitin-proteasome pathway (UPP), the principal mechanism for protein degradation in skeletal muscle. It achieves this by down-regulating the expression of key muscle-specific E3 ubiquitin ligases, MuRF1 and MAFbx (atrogin-1).[4]
Signaling Pathway
The anabolic effect of this compound is initiated by its interaction with the androgen receptor.[4] Unlike steroidal androgens, this compound is a natural non-steroidal AR agonist.[5][6] Activation of the AR by this compound appears to trigger a decrease in AMPK activity.[1][4] As AMPK is a known inhibitor of mTORC1, this reduction in AMPK activity relieves the inhibition on mTORC1, leading to its activation.[4]
Activated mTORC1 then phosphorylates its downstream targets, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which unleashes the translation of specific mRNAs and boosts overall protein synthesis, culminating in myotube growth and muscle hypertrophy.[4]
References
- 1. This compound | AMPK | Akt | JNK | ERK | TargetMol [targetmol.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Walnut polyphenol metabolites, urolithins A and B, inhibit the expression of the prostate-specific antigen and the androgen receptor in prostate cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
The In Vivo Journey of Urolithin B: A Technical Guide to its Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin B, a gut microbiota-derived metabolite of ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential therapeutic effects, including muscle enhancement, anti-inflammatory, and neuroprotective properties. Realizing its clinical potential is intrinsically linked to a thorough understanding of its in vivo bioavailability and pharmacokinetics. This technical guide provides a comprehensive overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME) profile, supported by experimental data and methodologies.
This compound is primarily present in the circulatory system as glucuronide and sulfate conjugates.[1] Its bioavailability can be influenced by an individual's gut microbiome composition, leading to variations in its formation from dietary precursors.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its related metabolite, Urolithin A, from in vivo studies. It is important to note that data from direct administration of this compound, particularly via the oral route, is limited. Much of the human data is derived from the consumption of ellagitannin-rich foods, making precise dosage and metabolic conversion rates challenging to ascertain.
Table 1: Pharmacokinetic Parameters of Urolithins in Humans (Following Oral Intake of Precursors)
| Compound | Food Source | Dose | Cmax (µM) | Tmax (h) | Subjects | Reference |
| This compound | Pomegranate Juice | - | 0.01 | 6 | 7 | [3] |
| Urolithin A | Pomegranate Juice | - | 0.14 | 6 | 7 | [3] |
Table 2: Pharmacokinetic Parameters of Urolithins in Rodents (Following Direct Administration)
| Compound | Species | Route | Dose (mg/kg) | Cmax | Tmax | AUC | Half-life | Reference |
| This compound | Rat | i.p. | 2.5 (daily for 3 weeks) | - | - | - | - | [4] |
| Urolithin A | Rat | Oral | 25 (daily) | - | - | - | - | [4] |
| Urolithin A | Rat | Oral | 50 | - | ~6h (plasma conjugates) | - | ~24h (plasma conjugates) | [4] |
Table 3: Tissue Distribution of this compound Metabolites in Rats (Following Intraperitoneal Administration)
| Tissue | This compound Concentration (nmol/g) | This compound-sulfate Concentration (nmol/g) |
| Liver | 100 | 220 |
| Pancreas | 80 | 160 |
| Heart | 500 | 225 |
| *Data from rats administered 2.5 mg/kg/day of this compound via intraperitoneal injection for 3 weeks.[4] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in rats following oral administration.
a. Animal Model:
-
Species: Male Wistar rats (200-250 g).
-
Housing: Housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[5]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
b. Dosing:
-
Formulation: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose or a solution containing DMSO and Tween 20.[6]
-
Administration: A single dose is administered via oral gavage using a stainless steel feeding needle. The volume is typically 5-10 mL/kg body weight.[7][8]
c. Blood Sampling:
-
Procedure: Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[5][9]
-
Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Tissue Distribution Study
This protocol describes the collection and processing of tissues to determine this compound concentration.
a. Tissue Collection:
-
At the end of the pharmacokinetic study, or at specific time points in a separate cohort, animals are euthanized.
-
Tissues of interest (e.g., liver, kidney, heart, brain, muscle, pancreas, and fat) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and snap-frozen in liquid nitrogen.[10] Samples are stored at -80°C.
b. Tissue Homogenization and Extraction:
-
Homogenization: A weighed portion of the frozen tissue (e.g., 10-20 mg) is homogenized in a cold extraction solvent (e.g., 80% methanol) using a bead beater or probe homogenizer.[11][12] The ratio of tissue to solvent is typically 1:3 to 1:6 (w/v).[12]
-
Extraction: The homogenate is vortexed and centrifuged at high speed (e.g., 16,000 x g for 15 minutes at 4°C).[13]
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully collected for analysis.[13]
Analytical Method: LC-MS/MS for this compound Quantification
a. Sample Preparation:
-
Plasma: Proteins are precipitated by adding a threefold volume of acetonitrile containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected and dried. The residue is reconstituted in the mobile phase for injection.
-
Tissue Extracts: The collected supernatant from the tissue extraction is typically diluted and filtered before injection.
b. LC-MS/MS Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are used for the quantification of this compound and its metabolites (e.g., glucuronides and sulfates).
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, visualize a typical experimental workflow for a pharmacokinetic study and a key signaling pathway influenced by this compound.
Conclusion and Future Directions
The available data indicates that this compound is bioavailable in vivo, although its concentration in plasma following the consumption of precursor-rich foods is generally low. In animal models, direct administration leads to detectable levels in various tissues, with the heart showing notable accumulation. The primary forms in circulation are its glucuronidated and sulfated metabolites.
A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic studies involving direct oral and intravenous administration of this compound across different species. Such studies are crucial for determining its absolute bioavailability and for establishing a clearer dose-response relationship for its various biological activities. Future research should focus on:
-
Conducting detailed pharmacokinetic studies of pure this compound in various animal models and eventually in humans.
-
Investigating the specific transporters involved in the absorption and tissue distribution of this compound and its conjugates.
-
Elucidating the impact of different "urolithin metabotypes" on the bioavailability and efficacy of this compound.
A deeper understanding of these aspects will be instrumental in the development of this compound as a potential therapeutic agent for a range of human diseases.
References
- 1. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 4. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats | PLOS One [journals.plos.org]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 12. High-throughput extraction and quantification method for targeted metabolomics in murine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
The Dichotomous Role of Urolithin B in Cellular Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithin B, a gut microbial metabolite derived from dietary ellagitannins found in pomegranates, berries, and nuts, is emerging as a significant modulator of cellular apoptosis. This technical guide synthesizes current research to provide an in-depth understanding of the molecular mechanisms through which this compound exerts its effects. Notably, this compound displays a dichotomous role, promoting apoptosis in various cancer cell lines while inhibiting it in non-cancerous cells subjected to stress, such as cardiomyocytes and neurons. This document details the signaling pathways involved, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the molecular interactions. This comprehensive overview is intended to support further research and therapeutic development leveraging the unique properties of this compound.
The Dual Nature of this compound in Apoptosis Regulation
This compound's impact on apoptosis is highly context-dependent, primarily differing between cancerous and non-cancerous cells. In oncology research, it is investigated as a potential chemopreventive and therapeutic agent due to its ability to induce programmed cell death in malignant cells. Conversely, in the context of cardiovascular and neurodegenerative diseases, its anti-apoptotic properties are explored for their protective potential against ischemia and glutamate-induced toxicity.
-
Pro-Apoptotic Activity in Cancer Cells: this compound has been shown to inhibit proliferation and induce apoptosis in a variety of cancer cell lines, including leukemia, osteosarcoma, bladder, colon, and hepatocellular carcinoma. The mechanisms often involve inducing cell cycle arrest, modulating the expression of key apoptosis-regulating proteins like the Bcl-2 family, and activating caspase cascades.
-
Anti-Apoptotic Activity in Non-Cancerous Cells: In models of myocardial ischemia/reperfusion injury and hypoxia, this compound demonstrates a protective effect by inhibiting caspase-3-dependent apoptosis in cardiomyocytes. This protection is largely mediated through the activation of pro-survival signaling pathways like PI3K/Akt/mTOR. Similarly, it protects neuronal cells from glutamate-induced toxicity by reducing oxidative stress and apoptosis.
Key Signaling Pathways Modulated by this compound
This compound's influence on apoptosis is orchestrated through several critical signaling pathways.
The PI3K/Akt/mTOR Pathway: A Pro-Survival Mechanism
In non-cancerous cells, particularly cardiomyocytes, this compound exerts a potent anti-apoptotic effect by activating the PI3K/Akt/mTOR signaling cascade. Activation of Akt (Protein Kinase B) leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), a key regulator of cell growth and survival. This pathway ultimately inhibits the apoptotic machinery, reducing cell death following hypoxic or ischemic insults. The protection against cardiomyocyte apoptosis conferred by this compound is diminished when Akt is silenced, confirming the pathway's critical role.
The Intrinsic (Mitochondrial) Apoptosis Pathway: A Pro-Death Mechanism in Cancer
In cancer cells, this compound often triggers the intrinsic apoptosis pathway. It modulates the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This compound treatment has been shown to increase the expression of the p53 tumor suppressor gene and the pro-apoptotic Bax gene, while decreasing the expression of the anti-apoptotic Bcl-2 gene. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from various studies, illustrating the dose-dependent effects of this compound on different cell lines.
Table 1: Pro-Apoptotic and Anti-Proliferative Effects of this compound in Cancer Cells
| Cell Line | Cancer Type | Effect | Concentration | Result | Reference |
| Jurkat & K562 | Leukemia | Inhibition of Proliferation | 25 µM | IC50 reached at 48h | |
| Jurkat & K562 | Leukemia | Induction of Apoptosis | 25 µM | 50-70% apoptotic cells | |
| MG-63 | Osteosarcoma | Induction of Apoptosis/Necrosis | 25-100 µM | Dose-dependent increase | |
| MG-63 | Osteosarcoma | Cell Cycle Arrest | 50 µM | G2/M arrest | |
| UMUC3 | Bladder Cancer | Inhibition of Proliferation | ~50 µM | IC50 | |
| PC12 | Pheochromocytoma | Inhibition of Proliferation | ~25 µM | Strongest anti-proliferation among Uro A, B, C | |
| HepG2 & Bel7402 | Hepatocellular Carcinoma | Inhibition of Proliferation | 15 µM | Induced cell cycle arrest |
Table 2: Modulation of Key Apoptotic Markers by this compound
| Cell Line | Condition | Marker | Concentration | Modulation | Reference |
| H9c2 Cardiomyocytes | Hypoxia/Reoxygenation | Caspase-3 | 5-40 µM | Inhibition of activation | |
| Cardiomyocytes | Hypoxia | Bax, Caspase-3 | Not Specified | Decreased expression | |
| Cardiomyocytes | Hypoxia | p-Akt, p-mTOR | Not Specified | Increased expression | |
| MG-63 Osteosarcoma | - | Bax mRNA | 50 µM | Increased expression | |
| MG-63 Osteosarcoma | - | p53 mRNA | 50 µM | Increased expression | |
| PC12 Neuronal Cells | Glutamate-induced toxicity | Bax Gene Expression | 4 & 8 µM | Decreased expression | |
| PC12 Neuronal Cells | Glutamate-induced toxicity | Bcl-2 Gene Expression | 4 & 8 µM | Increased expression | |
| HCC Cells | - | Bcl-2 Protein | 15 µM | Decreased expression |
Experimental Protocols for Assessing Apoptosis
Standard methodologies are employed to investigate the effects of this compound on cellular apoptosis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound for specific time points (e.g., 24, 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g.,
-
Methodological & Application
Application Notes and Protocols for Urolithin B in Cell Culture
Topic: Urolithin B Stability and Solubility in DMSO for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and walnuts, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and muscle-regulatory properties. As a lipophilic compound, this compound requires an organic solvent for dissolution for use in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. These application notes provide detailed information on the stability and solubility of this compound in DMSO, along with protocols for its preparation and application in cell culture experiments to ensure reliable and reproducible results.
Data Presentation
This compound Properties and Solubility
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₈O₃ | [1] |
| Molecular Weight | 212.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | ~30 mg/mL | [1] |
| Solubility in Ethanol | ~30 mg/mL | [1] |
| Solubility in DMF | ~30 mg/mL | [1] |
Stability of this compound
| Form | Storage Temperature | Stability | Source(s) |
| Solid | -20°C | ≥ 4 years | [1] |
| DMSO Stock Solution (10 mM) | -80°C | Stored for experimental use (long-term stability data not available) | [2] |
| DMSO Stock Solution (50 mg/mL) | 4°C (in darkness) | Stored for experimental use (long-term stability data not available) | [3] |
| Aqueous Solution | Room Temperature | Not recommended for storage more than one day | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 212.2 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 212.2 g/mol * 1 mL = 0.002122 g = 2.122 mg
-
-
-
Weigh this compound:
-
Accurately weigh approximately 2.12 mg of this compound powder and place it in a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 212.2 (mg/mmol)] / 10 (mmol/L) * 1000 (mL/L)
-
Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.[2]
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for treating adherent cells in a 6-well plate with this compound.
Materials:
-
Cultured cells in a 6-well plate (e.g., at 70-80% confluency)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Determine Final this compound Concentration:
-
Based on literature or preliminary experiments, decide on the final concentrations of this compound to be tested (e.g., 10 µM, 25 µM, 50 µM).
-
-
Prepare Working Solutions:
-
Calculate the volume of the 10 mM this compound stock solution needed for each final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all conditions and should ideally be ≤ 0.1%. A concentration up to 0.5% is often tolerated, but should be tested for your specific cell line.[5][6]
-
Example for a 2 mL final volume in one well:
-
To achieve a 25 µM final concentration of this compound:
-
Volume of 10 mM stock = (25 µM * 2 mL) / 10,000 µM = 0.005 mL = 5 µL
-
-
The final DMSO concentration will be: (5 µL / 2000 µL) * 100% = 0.25%. This is an acceptable concentration for many cell lines.
-
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to create the final working solutions.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to the same final volume of complete cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.[7]
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS (optional, depending on the cell line and experimental design).
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
After incubation, proceed with the planned downstream assays (e.g., cell viability assays, protein extraction for Western blotting, RNA isolation for qPCR).
-
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell growth. Below are graphical representations of these pathways and a typical experimental workflow.
Caption: Experimental workflow for this compound treatment in cell culture.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses MAPK and Akt signaling.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worthington-biochem.com [worthington-biochem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantifying Urolithin B in Biological Samples: A Detailed Application Note and Protocol Using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of Urolithin B in various biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a gut microbial metabolite of ellagitannins found in foods like pomegranates and walnuts, has garnered significant scientific interest for its potential therapeutic effects, including anti-inflammatory, antioxidant, and muscle-enhancing properties.[1][2][3] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and developing it as a potential therapeutic agent.
Introduction
This compound is a key metabolite in the biotransformation of dietary ellagitannins and ellagic acid by the gut microbiota.[4] Its presence and concentration in biological fluids and tissues are direct indicators of the body's ability to produce this bioactive compound, which can vary significantly among individuals based on their unique gut microbiome composition.[5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) offers the high sensitivity and selectivity required for the accurate and reliable quantification of this compound in complex biological matrices such as plasma, urine, and feces.[6][7]
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-MS analysis of this compound in plasma, urine, and feces.
Sample Preparation
2.1.1. Plasma:
A simple protein precipitation method is commonly employed for the extraction of this compound from plasma.
-
To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 600 µL of acetonitrile containing 2% formic acid (v/v).[8]
-
Vortex the mixture for 10 minutes, followed by sonication for 10 minutes to ensure complete protein precipitation and extraction of the analyte.[8]
-
Centrifuge the sample at 17,000 x g for 10 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of methanol.[8]
-
Filter the reconstituted sample through a 0.22 µm PVDF membrane filter prior to HPLC-MS analysis.[8]
2.1.2. Urine:
A solid-phase extraction (SPE) method is often used to clean up and concentrate this compound from urine samples.
-
Acidify 1 mL of urine with 2 µL of formic acid and centrifuge at 15,000 x g for 4 minutes at 4°C.[9]
-
Condition an Oasis HLB 96-well SPE plate (30 mg, 30 µm) by sequentially passing 1 mL of methanol and 1 mL of 1.5 M formic acid.[9]
-
Load the acidified urine sample onto the SPE plate.
-
Wash the plate with 0.5 mL of 1.5 M formic acid and then with 0.5 mL of 0.5% methanol in water.[9]
-
Elute this compound with 1 mL of methanol containing 0.1% formic acid.[9]
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for HPLC-MS analysis.
2.1.3. Feces:
Extraction from fecal samples requires homogenization and solvent extraction.
-
Homogenize 300 mg of fecal sample with 10 mL of a methanol/DMSO/water (40:40:20, v/v/v) solution containing 0.1% HCl using an ultrasonic homogenizer for 1 minute.[5]
-
Centrifuge the homogenate at 5,000 x g for 10 minutes at room temperature.[5]
-
Filter the supernatant through a 0.22 µm PVDF filter before injection into the HPLC-MS system.[5]
HPLC-MS/MS Analysis
The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.
-
HPLC System: Agilent 1260 Infinity II UHPLC system or equivalent.[8]
-
Column: A reversed-phase C18 column, such as a Poroshell 120 EC-C18 (3 x 100 mm, 2.7 µm) or a Kinetex EVO C18 (2.1 x 150 mm, 2.6 µm), is suitable for the separation of urolithins.[6][10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), gradually increasing to elute this compound, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 - 0.5 mL/min.[11]
-
Column Temperature: 40 °C.[12]
-
Injection Volume: 5 µL.[12]
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole (QqQ) MS or equivalent.[8]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound should be optimized. For example, a transition for a related urolithin, Urolithin C, is m/z 243 → 187.[10] The transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.
-
Data Acquisition and Processing: MassHunter software or equivalent.[8]
Quantitative Data Summary
The following table summarizes the quantitative performance data for this compound analysis from various studies.
| Biological Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference |
| Urine | 5.0 - 5,000 | 9.2 - 18.2 | - | 88 - 99 | [13] |
| Urine | 1 - 1,000 (µg/L) | - | - | - | [9] |
Note: Data for this compound in plasma and feces was not explicitly available in the provided search results in a consolidated format. The table reflects the available data for urine. The linearity range and detection limits can vary depending on the specific method and instrumentation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for this compound quantification and its known signaling pathways.
Caption: Experimental workflow for this compound quantification.
Caption: this compound signaling pathways.
Conclusion
The HPLC-MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Accurate measurement of this key metabolite is essential for advancing our understanding of its physiological roles and for the development of novel therapeutics based on its bioactivity. The provided protocols and data serve as a valuable resource for researchers in the fields of nutrition, pharmacology, and drug discovery.
References
- 1. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 3. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 9. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Urolithin A in Health Products by Ultra-High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walnuts.org [walnuts.org]
Application Notes and Protocols for Treating C2C12 Myotubes with Urolithin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for treating C2C12 myotubes with Urolithin B, a natural metabolite that has demonstrated significant potential in promoting muscle growth and differentiation. This document outlines the underlying signaling pathways, detailed experimental procedures, and expected quantitative outcomes.
Introduction
This compound, a metabolite produced by gut bacteria from ellagic acid found in pomegranates and other fruits and nuts, has emerged as a promising agent for combating muscle atrophy and promoting muscle hypertrophy.[1][2][3] Studies on the C2C12 murine myoblast cell line, a well-established in vitro model for studying myogenesis, have shown that this compound enhances myotube growth and differentiation by increasing protein synthesis and reducing protein degradation.[1][2][3] The primary mechanism of action involves the activation of the androgen receptor (AR) and subsequent modulation of the mTORC1 signaling pathway, a key regulator of muscle protein synthesis.[1][2][3]
Signaling Pathway of this compound in C2C12 Myotubes
This compound exerts its pro-myogenic effects through a signaling cascade that involves the androgen receptor (AR) and the mTORC1 pathway. Evidence suggests a crosstalk between the AR and mTORC1, potentially mediated by AMPK.[1][2][3] Upon binding to the AR, this compound initiates a signaling cascade that leads to the activation of mTORC1, a master regulator of protein synthesis. Activated mTORC1 then phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein translation and ultimately, muscle cell growth. Furthermore, this compound has been shown to repress the ubiquitin-proteasome pathway, a major route for protein degradation in muscle cells.[1][2]
Experimental Protocols
This section provides detailed protocols for the culture and differentiation of C2C12 cells, treatment with this compound, and subsequent analysis of its effects.
C2C12 Cell Culture and Differentiation
A critical step for studying the effects of this compound is the proper differentiation of C2C12 myoblasts into myotubes.
Materials:
-
C2C12 mouse myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4][5]
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% horse serum and 1% penicillin-streptomycin.[4][5]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them using Trypsin-EDTA.[4] Do not allow cells to become fully confluent as this can impair their differentiation potential.[5]
-
Initiating Differentiation: Once the myoblasts reach 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace with Differentiation Medium.[4][6]
-
Myotube Formation: Continue to culture the cells in Differentiation Medium for 4-6 days to allow for the formation of mature, multinucleated myotubes.[6] Change the Differentiation Medium every 24-48 hours.[4][6]
This compound Treatment
Materials:
-
Differentiated C2C12 myotubes
-
This compound (stock solution in DMSO)
-
Differentiation Medium
Procedure:
-
After 4 days of differentiation, treat the C2C12 myotubes with 15 µM of this compound.[1][2][3]
-
A vehicle control (DMSO) should be run in parallel.[7]
-
Incubate the cells for 24 hours before proceeding with analysis.[1][2][3]
Quantitative Data Analysis
The following tables summarize the expected quantitative outcomes from treating C2C12 myotubes with this compound.
Table 1: Morphological Changes in C2C12 Myotubes
| Parameter | Control (DMSO) | This compound (15 µM) | Fold Change | Reference |
| Myotube Diameter | Normalized to 1 | ~1.5 | ~1.5x increase | [7] |
| Fusion Index (%) | Baseline | Increased by ~16.3% | ~1.16x increase | [7] |
Table 2: Protein Synthesis and Degradation Markers
| Parameter | Control (DMSO) | This compound (15 µM) | Fold Change | Reference |
| Protein Synthesis (Puromycin incorporation) | Normalized to 1 | Increased by ~96.1% | ~1.96x increase | [2][7] |
| p-mTOR / total mTOR | Baseline | Increased | - | [7] |
| p-rpS6 / total rpS6 | Baseline | Increased | - | [7] |
| p-4E-BP1 / total 4E-BP1 | Baseline | Increased | - | [7] |
| MuRF1 mRNA | Normalized to 1 | Decreased | Significant reduction | [1][2] |
| MAFbx mRNA | Normalized to 1 | Decreased | Significant reduction | [1][2] |
Key Experimental Assays
Detailed methodologies for essential experiments are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of this compound on C2C12 cells.
Procedure:
-
Seed C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
Western Blotting for Protein Expression
This technique is used to quantify the levels of key signaling proteins.
Procedure:
-
Lyse the treated C2C12 myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][11]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, mTOR, p-S6K1, S6K1, p-4E-BP1, 4E-BP1, etc.).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is used to measure the mRNA levels of genes involved in muscle atrophy.
Procedure:
-
Isolate total RNA from treated C2C12 myotubes using a suitable RNA isolation kit.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.[12]
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., MuRF1, MAFbx) and a housekeeping gene (e.g., GAPDH, RPL19) for normalization.[1][2]
-
Analyze the relative gene expression using the ΔΔCt method.
By following these detailed protocols and considering the expected outcomes, researchers can effectively investigate the therapeutic potential of this compound in the context of skeletal muscle health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. encodeproject.org [encodeproject.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Urolithin B Treated Cells using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urolithin B, a gut microbial metabolite of ellagitannins found in pomegranates, berries, and walnuts, has garnered significant scientific interest for its potential therapeutic properties.[1][2] Emerging evidence suggests that this compound exerts potent anti-inflammatory, antioxidant, and anabolic effects by modulating various signaling pathways and consequently altering gene expression.[1][3][4][5][6] This document provides detailed application notes and protocols for the analysis of gene expression in cells treated with this compound using quantitative real-time PCR (qPCR), a highly sensitive and specific technique for quantifying nucleic acids.[7]
These protocols are designed to guide researchers in accurately assessing the impact of this compound on the expression of target genes involved in key cellular processes. The provided methodologies cover cell culture and treatment, RNA isolation, reverse transcription, and qPCR analysis. Additionally, this document includes visualizations of relevant signaling pathways and a comprehensive experimental workflow to facilitate a deeper understanding of the molecular mechanisms underlying the biological activities of this compound.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize the expected changes in gene expression in response to this compound treatment based on published literature. These tables are intended to serve as a reference for expected outcomes and to aid in the selection of target genes for qPCR analysis.
Table 1: Modulation of Inflammatory Gene Expression by this compound
| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |
| IL-6 | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia, Chondrocytes | [1][3] |
| TNF-α | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia, Chondrocytes | [1][3] |
| IL-1β | Pro-inflammatory cytokine | Downregulation | LPS-stimulated microglia | [3] |
| iNOS (NOS2) | Production of nitric oxide | Downregulation | LPS-stimulated microglia | [3] |
| COX-2 (PTGS2) | Pro-inflammatory enzyme | Downregulation | LPS-stimulated microglia | [3] |
| IL-10 | Anti-inflammatory cytokine | Upregulation | LPS-stimulated microglia | [1] |
Table 2: Modulation of Muscle-Related Gene Expression by this compound
| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |
| FoxO1 | Transcription factor promoting muscle atrophy | Downregulation | C2C12 myotubes | [8][9] |
| FoxO3a | Transcription factor promoting muscle atrophy | Downregulation | C2C12 myotubes | [8][9] |
| MAFbx (FBXO32) | Atrophy-related ubiquitin ligase | Downregulation | C2C12 myotubes | [8][9] |
| MuRF1 (TRIM63) | Atrophy-related ubiquitin ligase | Downregulation | C2C12 myotubes | [8][9] |
| Androgen Receptor (AR) | Nuclear receptor mediating anabolic effects | Implicated in this compound's effects | C2C12 myotubes | [8] |
Table 3: Modulation of Cartilage Homeostasis-Related Gene Expression by this compound
| Target Gene | Function | Expected Change with this compound | Cell Type/Model | Reference |
| MMP3 | Matrix metalloproteinase (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
| MMP13 | Matrix metalloproteinase (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
| ADAMTS5 | A disintegrin and metalloproteinase with thrombospondin motifs (cartilage degradation) | Downregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
| SOX9 | Transcription factor for chondrogenesis | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
| COL2A1 | Type II collagen (major component of cartilage) | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
| Aggrecan (ACAN) | Major proteoglycan in cartilage | Upregulation | IL-1β/TNF-α-stimulated chondrocytes | [10] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in analyzing gene expression changes in this compound-treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the desired cell line (e.g., C2C12 myoblasts, RAW 264.7 macrophages, or primary chondrocytes) in appropriate culture plates at a density that will ensure they reach 70-80% confluency at the time of treatment.[11] Culture cells in a humidified incubator at 37°C with 5% CO2.[11]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10-50 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental setup.
-
Cell Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired treatment period (e.g., 24-48 hours).
Protocol 2: RNA Isolation
This protocol is based on a common TRI-reagent-based RNA extraction method.[12]
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRI Reagent (or a similar TRIzol-based reagent) per 10 cm² of culture plate area.
-
Lyse the cells by repeatedly pipetting the solution.
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube.
-
Incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 10-15 minutes.[12]
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[12]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase (which contains the RNA) to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used for the initial lysis.
-
Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (prepared with RNase-free water).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can be difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in dissolution.
-
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is indicative of pure RNA.[13]
-
Store the RNA at -80°C for long-term storage.
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes a two-step RT-qPCR process.[14]
-
Genomic DNA Removal (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA, which can interfere with qPCR results. Follow the manufacturer's protocol for the specific DNase I kit being used.
-
cDNA Synthesis Reaction:
-
Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer.[14] Several commercial kits are available for this step.
-
In a PCR tube, combine 1 µg of total RNA with the reverse transcription master mix.
-
Bring the final reaction volume to 20 µL with RNase-free water.
-
-
Incubation:
-
Place the tubes in a thermal cycler and run the following program (program may vary depending on the reverse transcriptase used):
-
Primer annealing: 25°C for 10 minutes.
-
Reverse transcription: 42-50°C for 30-60 minutes.
-
Enzyme inactivation: 85°C for 5 minutes.[12]
-
-
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.[12]
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes and a stable reference gene (e.g., GAPDH, ACTB, or B2M). Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 58-62°C. The amplicon size should ideally be between 70 and 200 base pairs.[7]
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, DNA polymerase, dNTPs, and forward and reverse primers for each target gene.
-
Dilute the cDNA template (e.g., 1:5 or 1:10) with nuclease-free water.
-
In a 96-well qPCR plate, add the qPCR master mix and the diluted cDNA template to each well. Run each sample in duplicate or triplicate.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR in a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.[7]
-
-
Melt curve analysis (for SYBR Green): Gradually increase the temperature from 60°C to 95°C to assess the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[7]
-
Mandatory Visualization
Caption: Experimental workflow for qPCR analysis.
References
- 1. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Gut Microbiota Metabolite this compound Improves Cognitive Deficits by Inhibiting Cyt C-Mediated Apoptosis and Promoting the Survival of Neurons Through the PI3K Pathway in Aging Mice [frontiersin.org]
- 3. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 8. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound reduces cartilage degeneration and alleviates osteoarthritis by inhibiting inflammation - Food & Function (RSC Publishing) DOI:10.1039/D3FO03793B [pubs.rsc.org]
- 11. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. surgery.pitt.edu [surgery.pitt.edu]
- 14. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Urolithin B Cytotoxicity Assessment Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin B, a gut microbial metabolite derived from ellagitannins found in pomegranates, walnuts, and berries, has garnered significant interest for its diverse biological activities.[1] Emerging evidence suggests its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.[2][3] Furthermore, its cytotoxic effects against various cancer cell lines are being actively investigated, highlighting its promise in oncology drug discovery.[1][4]
This document provides a comprehensive guide to assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability, proliferation, and cytotoxicity.[5][6] Its principle lies in the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[9]
Application Notes
This compound has demonstrated varied cytotoxic and anti-proliferative effects across different cell lines. In leukemic cell lines like Jurkat and K562, both Urolithin A and B have been shown to significantly inhibit cell proliferation.[1] Specifically for this compound, studies have reported its ability to reduce cell proliferation in colon cancer by inhibiting Wnt/β-catenin signaling.[1][4] In colorectal cancer cell lines, the cytotoxic effects of this compound were found to be generally lower than those of Urolithin A.[10] For instance, in SW480 cells, the IC50 of this compound was approximately 75 μM, while it showed no significant cytotoxicity in HT-29 and HCT 116 cells at similar concentrations.[10] In contrast, a study on PC12 cells, a neuronal-like cell line, found that this compound itself can reduce cell viability by 50% at a concentration of 114 μM.[11] However, at non-toxic concentrations, it protected these cells from glutamate-induced toxicity.[11]
The mechanisms underlying this compound's cytotoxic effects are multifaceted and appear to be cell-type dependent. Several signaling pathways have been implicated, including the modulation of apoptosis regulators, inactivation of the Wnt/β-catenin pathway, and regulation of the PI3K/Akt and MAPK pathways.[2][12] Studies have shown that this compound can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.[11]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cell lines.
| Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |
| SW480 | Human Colorectal Adenocarcinoma | Not Specified | ~75 | [10] |
| PC12 | Rat Pheochromocytoma | Not Specified | 114 | [11] |
| Jurkat | Human T-cell Leukemia | 48 hours | ~25 (for Urolithin A/B mix) | [1][13] |
| K562 | Human Myelogenous Leukemia | 48 hours | ~25 (for Urolithin A/B mix) | [1][13] |
Note: The IC50 value for Jurkat and K562 cells was reported for a treatment with Urolithin A and B, with Urolithin A showing a more prominent effect.[1]
Visualization of this compound's Putative Cytotoxic Signaling Pathways
References
- 1. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 3. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound protects PC12 cells against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigating the Cellular Responses to Combined Nisin and this compound Treatment (7:3) in HKB-11 Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Bioactivity of Urolithin B Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of metabolites produced by the gut microbiota from ellagic acid and ellagitannins, which are found in various fruits and nuts like pomegranates, berries, and walnuts. Urolithin B, one of the main urolithins found in humans, has garnered significant interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Following absorption, urolithins are extensively metabolized in the liver to form glucuronide and sulfate conjugates. This compound glucuronide is, therefore, a key metabolite to consider when studying the in vivo bioactivity of this compound. The synthesis of this compound glucuronide is crucial for conducting detailed bioactivity studies to understand its physiological relevance and therapeutic potential.
This document provides detailed application notes and protocols for the chemical synthesis of this compound glucuronide and subsequent bioactivity assessments.
Data Presentation
Table 1: Synthesis of this compound Glucuronide - Reaction Parameters and Yields
| Parameter | Description | Reference |
| Starting Material | This compound | [1] |
| Glucuronide Donor | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | |
| Promoter | Boron trifluoride etherate (BF₃·Et₂O) | [1] |
| Solvent | Dichloromethane (CH₂) | [2] |
| Reaction Time | 1 hour | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Deprotection | Potassium carbonate (K₂CO₃) in Methanol/Water | [2] |
| Purification | Medium-pressure liquid chromatography (MPLC) on silica gel | [2] |
| Overall Yield | High yields have been reported, though specific percentages vary. |
Table 2: Bioactivity of this compound and its Glucuronide
| Bioactivity Assay | Test Compound | Cell Line/System | Key Findings | Reference |
| Anti-inflammatory | This compound | Human colonic fibroblasts (CCD-18Co) | Inhibited IL-1β-induced PGE₂ production. | [3] |
| Anti-inflammatory | This compound | BV2 microglial cells | Inhibited LPS-induced NO and pro-inflammatory cytokine production. | [4] |
| Antioxidant (ORAC) | This compound | Oxygen Radical Absorbance Capacity Assay | Demonstrated strong antioxidant activity. | [5][6] |
| Antioxidant (FRAP) | This compound | Ferric Reducing Antioxidant Power Assay | Showed no significant antioxidant activity. | [7] |
| Antioxidant (DPPH) | This compound | DPPH Radical Scavenging Assay | Showed no significant antioxidant activity. | [7] |
| Cell Viability (MTT) | This compound | Jurkat and K562 leukemia cells | Reduced cell viability in a dose-dependent manner. | [8] |
| Cell Proliferation | This compound | MG-63 osteosarcoma cells | Inhibited proliferation and induced G2/M cell cycle arrest. | [9] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and bioactivity assessment of this compound glucuronide.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound Glucuronide
This protocol is based on the methods described by Lucas et al. (2009) and García-Villalba et al. (2022).[1][2]
Materials:
-
This compound
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronide donor)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica gel for MPLC
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Glycosylation: a. Dissolve this compound (1 equivalent) and the protected glucuronide donor (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C in an ice bath. c. Slowly add boron trifluoride etherate (0.2 equivalents) to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 1 hour. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. g. Extract the aqueous layer with dichloromethane. h. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound glucuronide.
-
Deprotection: a. Dissolve the crude protected this compound glucuronide in a mixture of methanol and water (e.g., 5:1 v/v). b. Add potassium carbonate (2 equivalents) to the solution. c. Stir the mixture at room temperature overnight. d. Monitor the deprotection by TLC. e. Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). f. Remove the methanol under reduced pressure.
-
Purification: a. Purify the crude this compound glucuronide by medium-pressure liquid chromatography (MPLC) on a silica gel column using a suitable solvent gradient (e.g., ethyl acetate/methanol). b. Collect the fractions containing the pure product. c. Evaporate the solvent to yield pure this compound glucuronide. d. Confirm the structure and purity of the final product by NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay - Measurement of Prostaglandin E₂ (PGE₂) Production
This protocol is adapted from Larrosa et al. (2010).[3]
Materials:
-
Human colonic fibroblast cell line (e.g., CCD-18Co)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound glucuronide (synthesized as per Protocol 1)
-
Interleukin-1β (IL-1β)
-
Phosphate-buffered saline (PBS)
-
PGE₂ enzyme immunoassay (EIA) kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Seeding: a. Culture CCD-18Co cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in 96-well plates at a suitable density and allow them to reach confluence. c. Serum-starve the cells for 24 hours before treatment by replacing the medium with a low-serum (e.g., 0.1% FBS) medium.
-
Treatment: a. Prepare stock solutions of this compound glucuronide in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the cell culture medium. b. Treat the serum-starved cells with various concentrations of this compound glucuronide for a predetermined time (e.g., 1 hour). c. Stimulate the cells with IL-1β (e.g., 1 ng/mL) to induce an inflammatory response, in the continued presence of this compound glucuronide. Include appropriate controls (untreated cells, cells treated with IL-1β alone, and vehicle control). d. Incubate for 18-24 hours.
-
PGE₂ Measurement: a. After incubation, collect the cell culture supernatants. b. Measure the concentration of PGE₂ in the supernatants using a commercial PGE₂ EIA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of PGE₂ production for each concentration of this compound glucuronide compared to the IL-1β-stimulated control. b. Determine the IC₅₀ value (the concentration that inhibits 50% of PGE₂ production).
Protocol 3: In Vitro Antioxidant Assay - Oxygen Radical Absorbance Capacity (ORAC)
This protocol is based on the principles described by Cao et al. (1993) and applied in studies on urolithins.[5][6]
Materials:
-
This compound glucuronide
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator
-
Phosphate buffer (e.g., 75 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of Trolox in phosphate buffer. Create a series of standard dilutions. b. Prepare a working solution of fluorescein in phosphate buffer. c. Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each assay. d. Prepare solutions of this compound glucuronide at various concentrations in phosphate buffer.
-
Assay Procedure: a. To each well of a 96-well black microplate, add the phosphate buffer, fluorescein solution, and either the Trolox standard, this compound glucuronide sample, or a blank (phosphate buffer). b. Pre-incubate the plate at 37°C for at least 15 minutes. c. Initiate the reaction by adding the AAPH solution to all wells. d. Immediately place the plate in the fluorescence microplate reader.
-
Fluorescence Measurement: a. Record the fluorescence decay every minute for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
Data Analysis: a. Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. b. Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC. c. Plot the net AUC for the Trolox standards against their concentrations to create a standard curve. d. Determine the ORAC value of the this compound glucuronide samples by comparing their net AUC to the Trolox standard curve. e. Express the results as micromoles of Trolox equivalents (TE) per micromole or microgram of this compound glucuronide.
Protocol 4: Cell Viability Assay - MTT Assay
This protocol is a standard method to assess cell viability and proliferation, as used in studies on urolithins.[8]
Materials:
-
Cancer cell line of interest (e.g., Jurkat, K562, MG-63)
-
Complete cell culture medium
-
This compound glucuronide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
Treatment: a. Treat the cells with various concentrations of this compound glucuronide for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
MTT Incubation: a. After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL). b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium from the wells. b. Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the percentage of cell viability against the concentration of this compound glucuronide to determine the IC₅₀ value.
References
- 1. A concise synthesis of glucuronide metabolites of urolithin-B, resveratrol, and hydroxytyrosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Urolithins display both antioxidant and pro-oxidant activities depending on assay system and conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico and In Vitro Study of Antioxidant Potential of Urolithins [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits proliferation and migration and promotes apoptosis and necrosis by inducing G2/M arrest and targeting MMP-2/-9 expression in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging with [11C]Urolithin B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Urolithin B, a gut microbial metabolite of ellagic acid and ellagitannins found in pomegranates, berries, and nuts, has garnered significant scientific interest for its potential therapeutic effects. Preclinical studies have demonstrated its involvement in promoting muscle hypertrophy, exerting anti-inflammatory effects, and providing neuroprotection.[1][2][3][4][5] Positron Emission Tomography (PET) is a powerful molecular imaging modality that allows for the non-invasive, quantitative assessment of biological processes in vivo. The development of a Carbon-11 labeled this compound ([11C]this compound) radiotracer would provide a valuable tool for researchers to investigate its pharmacokinetics, biodistribution, and target engagement in real-time, furthering our understanding of its mechanisms of action and therapeutic potential.
These application notes provide a hypothetical framework for the synthesis and preclinical use of [11C]this compound for PET imaging studies. The protocols and data presented herein are illustrative and intended to serve as a guide for researchers in drug development and molecular imaging.
Potential Applications
-
Muscle Hypertrophy and Sarcopenia Research: Investigate the in vivo targeting and accumulation of this compound in skeletal muscle to understand its anabolic effects.[1][3]
-
Neuroinflammation and Neurodegenerative Disease Studies: Explore the brain penetrance and localization of this compound in models of neuroinflammation and neurodegeneration.[2][4][5][6]
-
Anti-inflammatory Research: Quantify the distribution of this compound in tissues affected by inflammation to assess its potential as an anti-inflammatory agent.[2][5][7][8][9]
-
Pharmacokinetic and Drug Development Studies: Determine the whole-body distribution, kinetics, and metabolism of this compound to inform the development of this compound-based therapeutics.
Data Presentation
Note: The following data are hypothetical and for illustrative purposes only.
Table 1: Radiosynthesis and Quality Control of [11C]this compound
| Parameter | Result |
| Radiochemical Yield (RCY) | 25 ± 5% (n=10) |
| Molar Activity (Am) | > 50 GBq/µmol |
| Radiochemical Purity (RCP) | > 98% |
| Synthesis Time | ~ 25 minutes |
| Precursor | Desmethyl-Urolithin B |
| Labeling Agent | [11C]CH3I |
Table 2: Biodistribution of [11C]this compound in Healthy Rodents (Exemplary Data)
| Organ | %ID/g at 15 min | %ID/g at 60 min |
| Blood | 0.8 ± 0.2 | 0.2 ± 0.1 |
| Heart | 1.5 ± 0.3 | 0.5 ± 0.1 |
| Lungs | 2.1 ± 0.4 | 0.7 ± 0.2 |
| Liver | 10.5 ± 2.1 | 8.2 ± 1.5 |
| Kidneys | 5.2 ± 1.1 | 2.5 ± 0.6 |
| Spleen | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Muscle | 2.5 ± 0.5 | 1.8 ± 0.4 |
| Brain | 0.3 ± 0.1 | 0.1 ± 0.05 |
| Bone | 1.1 ± 0.3 | 0.8 ± 0.2 |
%ID/g = percentage of injected dose per gram of tissue.
Table 3: [11C]this compound Uptake in a Rodent Model of Muscle Injury (Illustrative Data)
| Tissue | Standardized Uptake Value (SUV) - Injured | SUV - Contralateral |
| Injured Muscle | 3.2 ± 0.6 | 1.9 ± 0.4 |
| Non-target Muscle | 1.5 ± 0.3 | 1.6 ± 0.3 |
Experimental Protocols
Protocol 1: Radiosynthesis of [11C]this compound
This protocol describes a hypothetical synthesis of [11C]this compound via O-methylation of its desmethyl precursor using [11C]methyl iodide.
Materials:
-
Desmethyl-Urolithin B (precursor)
-
[11C]Methyl Iodide ([11C]CH3I)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydride (NaH)
-
HPLC system with a semi-preparative C18 column
-
Mobile phase: Acetonitrile/Water with 0.1% Trifluoroacetic acid
-
Solid-phase extraction (SPE) C18 cartridge
-
Ethanol, USP
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of Desmethyl-Urolithin B in 300 µL of anhydrous DMF in a sealed reaction vessel.
-
Activation: Add 1-2 mg of sodium hydride to the precursor solution and heat at 80°C for 5 minutes to form the phenoxide.
-
Radiolabeling: Bubble the gaseous [11C]CH3I through the activated precursor solution at 80°C for 5 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto the semi-preparative HPLC system. Collect the fraction corresponding to [11C]this compound.
-
Formulation: Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water. Elute the [11C]this compound from the cartridge with 1 mL of ethanol, USP.
-
Final Formulation: Dilute the ethanolic solution with sterile water for injection to achieve a final ethanol concentration of <10%. Pass the final product through a 0.22 µm sterile filter into a sterile vial for injection.
-
Quality Control: Perform analytical HPLC to determine radiochemical purity and molar activity.
Protocol 2: Preclinical PET/CT Imaging with [11C]this compound in Rodents
This protocol outlines a general procedure for in vivo imaging in a rodent model.
Materials:
-
[11C]this compound in sterile injectable solution
-
Animal model (e.g., healthy mice, or a disease model)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance in oxygen). Place a catheter in the lateral tail vein for radiotracer injection. Position the animal on the scanner bed with a heating pad.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
Radiotracer Injection: Inject a bolus of [11C]this compound (e.g., 5-10 MBq) through the tail vein catheter, followed by a saline flush.
-
PET Scan: Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes. For static imaging, a scan can be performed at a specific time point post-injection (e.g., 30-60 minutes).
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay. Co-register the PET image with the CT scan.
-
Data Analysis: Draw regions of interest (ROIs) on the co-registered images to quantify the radiotracer uptake in various organs and tissues. Express the uptake as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 3. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Gut Microbiota Metabolite this compound Improves Cognitive Deficits by Inhibiting Cyt C-Mediated Apoptosis and Promoting the Survival of Neurons Through the PI3K Pathway in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Urolithin B solubility in aqueous solutions for assays.
Welcome to the technical support center for Urolithin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of this compound in aqueous solutions for experimental assays. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is, however, readily soluble in organic solvents. The approximate solubilities in common solvents are summarized in the table below.
Q2: How can I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.[1][2] It is recommended to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be aliquoted and stored at -20°C for long-term stability.
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%.[3] However, to minimize any potential off-target effects, it is best practice to keep the final DMSO concentration at or below 0.1%.[3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with this compound. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this problem. The primary strategies involve ensuring the final concentration of this compound does not exceed its solubility limit in the final medium and using methods to enhance its aqueous solubility.
Q5: Are there any methods to increase the aqueous solubility of this compound?
A5: Yes, forming inclusion complexes with cyclodextrins is a widely used and effective method to significantly enhance the aqueous solubility and stability of urolithins.[5] Methyl-β-cyclodextrin is one such cyclodextrin that has been used for this compound encapsulation.[5][6] A detailed protocol for this method is provided in the Experimental Protocols section.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and the effect of cyclodextrins on the aqueous solubility of the related compound, Urolithin A, which can serve as a useful reference.
Table 1: this compound Solubility in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference |
| DMSO | 30 - 42 mg/mL | 141 - 198 mM | [1][2] |
| Ethanol | ~12 mg/mL | ~56.5 mM | [2] |
| Dimethyl formamide (DMF) | ~30 mg/mL | ~141 mM | [1] |
| Water | Insoluble | Insoluble | [2] |
Note: The molecular weight of this compound is 212.2 g/mol .
Table 2: Effect of Cyclodextrin on Aqueous Solubility of Urolithin A *
| Compound | Solvent | Solubility (mM) | Reference |
| Urolithin A | Water | 0.0154 mM | [7] |
| Urolithin A | Aqueous solution with cyclodextrin | > 0.0154 mM | [7] |
*Data for Urolithin A is provided as a proxy due to the limited availability of specific quantitative data for this compound with cyclodextrins. The principles of solubility enhancement are expected to be similar.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the standard method for preparing a this compound stock solution in DMSO and subsequent dilution into an aqueous medium for assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
-
-
Procedure for Stock Solution (e.g., 20 mM):
-
Weigh out 2.12 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 500 µL of 100% DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The stock solution in DMSO is stable for at least one month at -20°C and up to six months at -80°C.[8]
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution into your pre-warmed (37°C) cell culture medium or aqueous buffer to achieve the desired final concentration.
-
Crucially , add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid dispersion and minimize local high concentrations that can lead to precipitation.
-
Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%). For example, to prepare a 20 µM working solution from a 20 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium), resulting in a final DMSO concentration of 0.1%.
-
Use the freshly prepared aqueous working solution immediately, as urolithins are less stable in aqueous media.
-
Protocol 2: Enhancing this compound Solubility with β-Cyclodextrin
This protocol outlines a general method for preparing a this compound/β-cyclodextrin inclusion complex to improve its solubility in aqueous solutions.
-
Materials:
-
This compound powder
-
β-cyclodextrin or methyl-β-cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer) or vacuum oven
-
-
Procedure (Co-precipitation/Freeze-Drying Method):
-
Determine the desired molar ratio of this compound to β-cyclodextrin. A 1:1 or 1:2 molar ratio is a common starting point.
-
Dissolve the required amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Separately, prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent like ethanol or acetone (the "guest" solution).
-
Slowly add the this compound solution dropwise to the stirring aqueous β-cyclodextrin solution (the "host" solution).
-
Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
After stirring, the solution can be freeze-dried (lyophilized) to obtain a solid powder of the this compound/β-cyclodextrin complex.[9] This powder can be stored and later dissolved directly in aqueous buffers or cell culture medium.
-
Alternatively, for the co-precipitation method, the mixture can be cooled slowly, and the resulting precipitate (the inclusion complex) can be collected by filtration, washed, and dried under vacuum.[9]
-
The resulting complex should have enhanced solubility and stability in aqueous solutions compared to this compound alone.
-
Troubleshooting Guides
Issue: Precipitate forms immediately upon adding this compound stock solution to the aqueous medium.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulated this compound–methyl-β-cyclodextrin inclusion complex: Synthesis, characterization, in vivo pharmacokinetics… [ouci.dntb.gov.ua]
- 7. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 8. glpbio.com [glpbio.com]
- 9. oatext.com [oatext.com]
Technical Support Center: Optimizing Urolithin B Dosage for In Vivo Muscle Atrophy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Urolithin B in in vivo muscle atrophy studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound for muscle atrophy studies in mice?
A1: Based on current literature, a common and effective dosage of this compound is 10 μ g/day administered via a mini-osmotic pump for continuous delivery over 28 days.[1][2][3][4] For oral administration, dosages have ranged from 50 mg/kg to 200 mg/kg daily.[5][6] The optimal dose can depend on the specific mouse model and the route of administration.
Q2: What is the primary mechanism of action of this compound in preventing muscle atrophy?
A2: this compound has been shown to counteract muscle atrophy primarily through two mechanisms:
-
Stimulation of Protein Synthesis: It activates the mTORC1 signaling pathway, a key regulator of muscle protein synthesis.[1][3][7]
-
Inhibition of Protein Degradation: It represses the ubiquitin-proteasome system, which is a major pathway for protein breakdown in skeletal muscle.[1][2][3][7]
Q3: Which animal models of muscle atrophy are suitable for studying the effects of this compound?
A3: Several mouse models are appropriate for investigating the efficacy of this compound, including:
-
Denervation-Induced Atrophy: Sciatic nerve transection is a well-established model to induce rapid and localized muscle atrophy.[1][2][3][8]
-
Dexamethasone-Induced Atrophy: Administration of glucocorticoids like dexamethasone can induce a systemic muscle wasting phenotype.[7]
-
Age-Related Sarcopenia Models: While less explored specifically with this compound, models of natural aging or accelerated aging (e.g., SAMP8 mice) are relevant for studying age-related muscle loss.[9]
-
Hindlimb Suspension: This model simulates disuse atrophy.[9]
Q4: How is this compound typically administered in in vivo studies?
A4: The two main routes of administration for this compound in mice are:
-
Mini-osmotic pumps: These are implanted subcutaneously for continuous and controlled delivery of the compound over an extended period (e.g., 28 days).[1][2][3][4][10] This method ensures stable plasma concentrations.
-
Oral Gavage: This method involves direct administration into the stomach and is suitable for daily dosing regimens.[5][6][7]
Q5: What are the expected outcomes of successful this compound treatment in a muscle atrophy model?
A5: Successful treatment with this compound should result in:
-
Increased muscle fiber cross-sectional area.
-
Improved muscle function, which can be assessed by tests like grip strength.[11]
-
Molecular changes indicating increased protein synthesis (e.g., increased phosphorylation of mTORC1 pathway components) and decreased protein degradation (e.g., reduced expression of muscle-specific ubiquitin ligases like MuRF1 and MAFbx).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect of this compound on muscle mass. | Insufficient dosage. | Increase the dosage of this compound. Refer to the dosage table for ranges used in published studies. |
| Poor bioavailability with the chosen administration route. | If using oral gavage, consider switching to mini-osmotic pumps for continuous delivery. Check the vehicle used for administration; ensure this compound is properly solubilized. | |
| Timing of treatment initiation. | For preventative studies, start this compound treatment before or at the onset of the atrophic stimulus. For therapeutic studies, a higher dose or longer treatment duration might be necessary. | |
| High variability in results between animals. | Inconsistent administration of this compound. | Ensure accurate and consistent dosing for each animal. For oral gavage, verify proper technique to avoid spillage. For mini-osmotic pumps, confirm correct implantation and pump function. |
| Differences in the severity of the atrophy model. | Standardize the atrophy induction procedure (e.g., precise nerve transection, consistent dexamethasone dosage). | |
| Individual differences in metabolism. | Increase the number of animals per group to improve statistical power. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | Dosage is too high. | Reduce the dosage of this compound. While studies suggest good safety, high doses might have off-target effects.[5][12] |
| Issues with the vehicle or administration procedure. | Ensure the vehicle is non-toxic and the administration procedure is minimally stressful. | |
| Unexpected molecular results (e.g., no change in mTORC1 signaling). | Timing of tissue collection. | Signaling pathways can be transiently activated. Collect tissues at a time point when the pathway is expected to be active. A time-course experiment may be necessary. |
| Issues with sample processing or analysis. | Verify the quality of your antibodies and reagents. Ensure proper sample handling to prevent protein degradation. |
Quantitative Data Summary
Table 1: In Vivo this compound Dosages and Administration Routes in Mice
| Atrophy Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Healthy (Hypertrophy) | 10 μ g/day | Mini-osmotic pump | 28 days | Induced muscle hypertrophy. | [1][2][4] |
| Denervation (Sciatic Nerve Section) | 10 μ g/day | Mini-osmotic pump | 7 days | Reduced loss of muscle weight. | [2] |
| Dexamethasone-induced | Not specified | Gavage | 21 days | Decreased fat mass, increased lean body mass, and improved muscle function. | [7] |
| High-Fat/High-Sucrose Diet | 100 or 200 mg/kg/day | Oral Gavage | 8 weeks | Reduced weight gain and improved insulin sensitivity. | [6] |
Experimental Protocols
Dexamethasone-Induced Muscle Atrophy Model
-
Animals: Use age and weight-matched mice (e.g., C57BL/6J).
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Atrophy Induction: Administer dexamethasone (e.g., 20 mg/kg/day) via intraperitoneal injection or in drinking water.
-
This compound Treatment: Administer this compound or vehicle control concurrently with dexamethasone treatment.
-
Duration: Continue treatment for a predefined period (e.g., 10-21 days).
-
Outcome Measures: At the end of the study, measure body weight, muscle mass (e.g., tibialis anterior, gastrocnemius), and muscle fiber size (histology). Functional tests like grip strength can also be performed.
Denervation-Induced Muscle Atrophy Model
-
Animals: Use adult mice of a suitable strain.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision in the mid-thigh of one hindlimb to expose the sciatic nerve.
-
Carefully transect the sciatic nerve. A small section of the nerve can be removed to prevent reinnervation.
-
Suture the incision. The contralateral limb can serve as a control.
-
-
This compound Treatment: Begin this compound administration immediately after surgery (e.g., via a pre-implanted mini-osmotic pump).
-
Duration: The study can last from 7 to 14 days, as denervation atrophy is rapid.[8]
-
Tissue Collection: At the endpoint, harvest the denervated and control muscles for analysis of mass, fiber size, and molecular markers.
Visualizations
Caption: this compound Signaling Pathway in Skeletal Muscle.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: Troubleshooting Logic for Ineffective this compound Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalogue.scdi-montpellier.fr [catalogue.scdi-montpellier.fr]
- 5. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects mice from diet-induced obesity, insulin resistance, and intestinal inflammation by regulating gut microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 8. Dynamic changes in the mouse skeletal muscle proteome during denervation-induced atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of sarcopenia: classification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of muscle mass and strength in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting western blot analysis for Urolithin B signaling targets.
This guide provides troubleshooting and frequently asked questions for researchers utilizing Western blot analysis to investigate the signaling targets of Urolithin B.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by this compound that I should target for Western blot analysis? A1: this compound is primarily known to regulate skeletal muscle mass.[1][2] Key signaling pathways and targets to investigate include the mTORC1 pathway (assessing phosphorylation of mTOR, S6K1, and 4E-BP1) and the androgen receptor (AR) signaling axis.[1][3] Additionally, this compound has been shown to suppress the ubiquitin-proteasome pathway, so examining levels of proteins like FoxO1 and FoxO3a can be insightful.[1] Some studies also suggest a potential role for AMPK, where this compound may decrease its activity.[1][4]
Q2: I am trying to detect phosphorylated proteins in the this compound pathway (e.g., p-mTOR, p-S6K1) but have very high background. What is the most common cause? A2: A primary cause of high background when detecting phosphoproteins is the use of non-fat dry milk as a blocking agent. Milk contains a high amount of casein, which is a phosphoprotein, leading to non-specific binding of your phospho-specific antibodies.[5][6] It is highly recommended to use Bovine Serum Albumin (BSA) as the blocking agent for these targets.[6]
Q3: What are recommended starting concentrations for protein loading when analyzing this compound targets? A3: For whole-cell lysates, a starting protein load of 20-30 µg per lane is generally recommended.[7] However, if you are detecting low-abundance proteins or post-translationally modified targets like phosphorylated proteins, it may be necessary to load up to 100 µg of protein per lane to obtain a clear signal.[7]
Q4: How can I confirm that my this compound treatment is effective before running a Western blot? A4: Besides Western blotting for downstream targets, you can assess the anabolic effect of this compound by measuring protein synthesis directly. One common method is the SUnSET (Surface Sensing of Translation) technique, which uses puromycin to label newly synthesized proteins, which can then be detected by a Western blot using an anti-puromycin antibody.[1] An increase in puromycin incorporation would indicate successful stimulation of protein synthesis by this compound.
This compound Signaling Pathway
The following diagram illustrates the key signaling pathways modulated by this compound in skeletal muscle.
Caption: this compound signaling pathway in muscle hypertrophy.
General Western Blot Workflow
This workflow outlines the standard steps for performing a Western blot analysis.
Caption: Standard experimental workflow for Western blot analysis.
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during your Western blot experiments.
Problem 1: Weak or No Signal
This is often characterized by faint bands or a completely blank membrane.
| Possible Cause | Recommended Solution | Citation |
| Low Target Protein Expression | Increase the amount of protein loaded per well (up to 100 µg for low-abundance targets). Use a positive control lysate known to express the target protein. | [7][8] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high MW proteins (>100 kDa), consider decreasing methanol in the transfer buffer to 5-10% and increasing transfer time. | [7][9][10] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform an antibody titration to determine the optimal dilution. Try incubating the primary antibody overnight at 4°C. | [8][11] |
| Inactive Antibody | Ensure antibodies were stored correctly and are within their expiration date. Avoid reusing diluted antibody solutions, as they are less stable. | [7][12] |
| Inactive Detection Reagent | Ensure the chemiluminescent substrate (e.g., ECL) has not expired and has been stored correctly. Prepare fresh just before use. | [12][13] |
| Excessive Washing | Over-washing, especially with harsh detergents, can strip the antibody from the membrane. Reduce the number or duration of washes. | [12][13] |
Problem 2: High Background
This appears as a dark, grainy, or uniformly gray membrane, which can obscure the specific signal.
| Possible Cause | Recommended Solution | Citation |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentration. | [5][12] |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Optimize the blocking agent; switch from milk to BSA (especially for phospho-antibodies) or vice-versa. | [6][12][14] |
| Inadequate Washing | Increase the number (3-5 times) and duration (5-15 minutes each) of washing steps to thoroughly remove unbound antibodies. Ensure the wash buffer contains a detergent like 0.1% Tween-20. | [6][7] |
| Membrane Dried Out | Never allow the membrane to dry out at any stage of the process, as this causes irreversible, non-specific antibody binding. | [5][12] |
| Contaminated Buffers | Prepare all buffers fresh, especially the blocking buffer, as bacterial growth can cause speckled background. | [12][15] |
Problem 3: Non-Specific Bands
This refers to the presence of extra, unexpected bands on the blot.
| Possible Cause | Recommended Solution | Citation |
| Primary Antibody Specificity | The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data. If issues persist, test a different antibody for your target. | [9][16] |
| Protein Overload | Loading too much protein can lead to "ghost" bands and non-specific antibody binding. Reduce the total protein loaded per lane to 20-30 µg. | [12][17] |
| Sample Degradation | Proteases in the sample can degrade the target protein, leading to lower molecular weight bands. Always use fresh samples and add protease and phosphatase inhibitors to your lysis buffer. | [7][18] |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind to proteins with lower affinity. Titrate antibodies to the lowest concentration that still provides a strong specific signal. | [15][17] |
| Post-Translational Modifications | Your target protein may exist in multiple forms (e.g., glycosylated, phosphorylated), which can appear as multiple bands. Consult literature or databases like PhosphoSitePlus® to check for known modifications. | [7] |
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing Western blot problems.
Caption: Logical flowchart for troubleshooting common Western blot issues.
Detailed Experimental Protocol: Western Blot for this compound Targets
This protocol provides a general framework. Optimization of specific steps like antibody dilutions and incubation times is crucial.
1. Sample Preparation (Lysis)
-
Culture and treat cells (e.g., C2C12 myotubes) with this compound (e.g., 15 µM for 24 hours) or a vehicle control.[1]
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[7]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a standard assay (e.g., BCA or Bradford).
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg), and heat at 95-100°C for 5-10 minutes.
2. SDS-PAGE
-
Load 20-50 µg of your prepared protein samples into the wells of a polyacrylamide gel (select acrylamide percentage based on the molecular weight of your target protein).[11]
-
Run the gel in 1x running buffer at a constant voltage (e.g., 80-120V) until the dye front reaches the bottom.[19]
3. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer. Note: Activate PVDF membranes in methanol for 15-30 seconds before equilibration.[7]
-
Assemble the transfer stack (sandwich), ensuring no air bubbles are trapped between the gel and the membrane.[13]
-
Perform the transfer. For wet transfers, a common condition is 70-100V for 60-120 minutes at 4°C.[7]
-
(Optional but recommended) After transfer, stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency. Destain with water before proceeding.[9]
4. Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer for at least 1 hour at room temperature with gentle agitation.
-
For most targets: 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
For phosphorylated targets (p-mTOR, etc.): 5% BSA in TBST.[6]
-
-
Primary Antibody Incubation: Dilute your primary antibody in the appropriate blocking buffer (e.g., 1:1000 in 5% BSA/TBST). Incubate the membrane overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (step 4.3) to remove unbound secondary antibody.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane in the ECL reagent for 1-5 minutes.[11]
-
Acquire the image using a digital imager or by exposing it to X-ray film in a dark room. Start with short exposure times and increase as needed to avoid signal saturation.[12]
References
- 1. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 5. sinobiological.com [sinobiological.com]
- 6. clyte.tech [clyte.tech]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sinobiological.com [sinobiological.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. biossusa.com [biossusa.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. arp1.com [arp1.com]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Off-Target Effects of Urolithin B in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Urolithin B in primary cells.
I. Troubleshooting Guides
Experimentation with primary cells can present unique challenges. This section provides a guide to common problems, their potential causes, and solutions to troubleshoot your experiments effectively.
Table 1: Troubleshooting Common Issues in Primary Cell Assays with this compound
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in viability assays (e.g., MTT, XTT). | - Uneven cell seeding. - Edge effects in the microplate. - Incomplete dissolution of formazan crystals. - Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. - Ensure complete solubilization of the formazan product by thorough mixing and appropriate incubation time. - Use calibrated pipettes and practice consistent pipetting technique. |
| Low or no signal in Western blot for signaling proteins. | - Insufficient protein loading. - Inefficient protein transfer to the membrane. - Primary or secondary antibody issue (concentration, incubation time, compatibility). - Low abundance of the target protein in primary cells. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading. - Verify transfer efficiency using Ponceau S staining. - Optimize antibody concentrations and incubation times. Ensure the secondary antibody is appropriate for the primary antibody's host species. - Consider using an enrichment technique for your protein of interest or increasing the amount of total protein loaded. |
| Inconsistent phosphorylation status of kinases after this compound treatment. | - Timing of cell lysis after treatment is critical and may be too variable. - Presence of phosphatases in the cell lysate. - Suboptimal this compound concentration or treatment duration. | - Lyse cells at precise time points and keep samples on ice. - Include phosphatase inhibitors in your lysis buffer. - Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in phosphorylation. |
| Primary cells appear stressed or die before/during the experiment. | - Suboptimal cell culture conditions (media, supplements, CO2, temperature). - High passage number leading to senescence. - Contamination (mycoplasma, bacteria, fungi). - Toxicity of the vehicle (e.g., DMSO) at the concentration used. | - Adhere strictly to the recommended culture protocol for your specific primary cell type.[1] - Use low-passage primary cells for all experiments. - Regularly test for mycoplasma contamination.[2] - Ensure the final concentration of the vehicle is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of this compound in primary cell-based assays.
1. What are the known off-target effects of this compound on kinases?
Currently, a comprehensive off-target kinase profile or kinome scan for this compound is not widely available in the public domain. However, studies have shown that this compound can modulate the activity of several key signaling kinases. It has been reported to suppress the phosphorylation of JNK, ERK, and Akt, while enhancing the phosphorylation of AMPK.[3]
2. What is the cytotoxic concentration of this compound in primary cells?
There is limited specific data on the half-maximal inhibitory concentration (IC50) of this compound in primary human cells. Most of the available cytotoxicity data comes from studies on cancer cell lines. It is crucial to determine the optimal, non-toxic concentration range for your specific primary cell type through a dose-response experiment (e.g., using an MTT or similar viability assay) before proceeding with functional assays. For context, the IC50 values in some cancer cell lines are provided in the table below.
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Jurkat | Human T-cell leukemia | ~25 | [4][5] |
| K562 | Human myelogenous leukemia | ~25 | [4][5] |
| HepG2 | Human liver cancer | Dose-dependent inhibition | [2] |
| HT-29 | Human colon cancer | > 50 | [6] |
| SW480 | Human colon cancer | > 50 | [6] |
3. Which signaling pathways are known to be affected by this compound?
This compound has been shown to modulate several signaling pathways, which could be considered off-target effects depending on the intended therapeutic target. These include:
-
Anti-inflammatory pathways: Inhibition of NF-κB signaling by reducing the phosphorylation and degradation of IκBα.[3]
-
Cell survival and proliferation pathways: Suppression of Akt, JNK, and ERK phosphorylation.[3]
-
Metabolic regulation: Enhancement of AMPK phosphorylation.[3]
-
Oxidative stress response: Activation of the Nrf2 pathway.[7][8]
-
Wnt/β-catenin signaling: Inhibition of this pathway has been observed in hepatocellular carcinoma cells.[3]
4. How can I assess the off-target kinase activity of this compound in my primary cells?
You can perform an in vitro kinase activity assay using lysates from your this compound-treated primary cells. This can be done using a variety of commercially available kits that typically involve the use of a substrate (which can be a generic or specific peptide) and a method to detect its phosphorylation (e.g., radioactivity, fluorescence, or luminescence).
III. Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the cytotoxicity of this compound in primary cells.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (e.g., 0.1% DMSO) as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
2. Analysis of Signaling Protein Phosphorylation by Western Blot
This protocol provides a general workflow for assessing the effect of this compound on the phosphorylation of key signaling kinases.
-
Materials:
-
Primary cells treated with this compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze the total protein levels, you can strip the membrane and re-probe it with an antibody against the total form of the kinase (e.g., anti-Akt).
-
IV. Visualizations
Caption: Experimental workflow for assessing this compound off-target effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 3. This compound | AMPK | Akt | JNK | ERK | TargetMol [targetmol.com]
- 4. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Urolithin B Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the oral bioavailability of Urolithin B.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimental evaluation of this compound bioavailability.
Low Apparent Permeability (Papp) in Caco-2 Assay
Question: We are observing a low apparent permeability (Papp) value for this compound in our Caco-2 cell permeability assay. What are the potential causes and how can we troubleshoot this?
Answer:
A low Papp value for this compound in a Caco-2 assay suggests poor intestinal permeability. The potential causes and troubleshooting steps are outlined below:
Potential Causes:
-
Poor Aqueous Solubility: this compound has low water solubility, which can limit its concentration at the apical side of the Caco-2 monolayer, leading to a low diffusion gradient.[1][2]
-
Efflux Transporter Activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cells and back into the apical compartment.[3]
-
Extensive Cellular Metabolism: Caco-2 cells express phase II metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which can conjugate this compound to form more polar glucuronides that are poorly permeable or are effluxed.[4]
-
Poor Monolayer Integrity: A compromised Caco-2 monolayer can lead to inaccurate permeability measurements.
Troubleshooting Steps:
-
Enhance Solubility in Dosing Solution:
-
Co-solvents: Prepare the dosing solution with a small percentage of a biocompatible co-solvent like DMSO (typically <1%) to increase the solubility of this compound.
-
Cyclodextrins: Complexation with cyclodextrins can improve the aqueous solubility of this compound.[5]
-
-
Investigate Efflux Transporter Involvement:
-
Bidirectional Transport Study: Measure the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
Use of Inhibitors: Co-incubate this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the A-B permeability increases.
-
-
Assess Cellular Metabolism:
-
Metabolite Analysis: Analyze the apical and basolateral compartments, as well as cell lysates, using LC-MS/MS to identify and quantify this compound metabolites (e.g., this compound-glucuronide).
-
Inhibition of Metabolism: While not a standard part of the assay, co-incubation with a general UGT inhibitor could indicate the extent of metabolism.
-
-
Verify Monolayer Integrity:
-
Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment to ensure they are within the acceptable range for your laboratory (typically >200 Ω·cm²).
-
Lucifer Yellow Permeability: Assess the permeability of the paracellular marker Lucifer Yellow. High permeability indicates a leaky monolayer.
-
High Inter-individual Variability in In Vivo Pharmacokinetic Study
Question: We are observing high variability in the plasma concentrations of this compound in our animal pharmacokinetic study. What could be the reasons for this?
Answer:
High inter-individual variability is a common challenge in pharmacokinetic studies of compounds like this compound. Here are the primary contributing factors and how to address them:
Potential Causes:
-
Differences in Gut Microbiota: this compound is a metabolite of ellagitannins produced by the gut microbiota. The composition and activity of the gut microbiome can vary significantly between individual animals, leading to different rates and extents of this compound formation when the precursor is administered.
-
Genetic Polymorphisms in Transporters and Enzymes: Variations in the genes encoding for uptake/efflux transporters and metabolizing enzymes (e.g., UGTs, SULTs) can lead to differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Gastrointestinal Factors: Differences in gastric emptying time, intestinal transit time, and pH can affect the dissolution and absorption of this compound.
-
Experimental Technique: Inconsistent dosing, blood sampling, or sample processing can introduce variability.
Troubleshooting and Mitigation Strategies:
-
Standardize Experimental Conditions:
-
Animal Model: Use a well-characterized and genetically homogeneous animal strain.
-
Diet and Acclimation: Acclimate the animals to a standard diet for a sufficient period before the study to normalize gut microbiota to some extent.
-
Dosing: Ensure accurate and consistent oral gavage technique.
-
Sampling: Standardize blood collection times and techniques.
-
-
Administer this compound Directly: To bypass the variability in microbial production from ellagitannins, administer pure this compound in your studies.
-
Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study.
-
Consider a Crossover Study Design: If feasible, a crossover design where each animal receives both the control and test formulations (with a suitable washout period) can help to reduce inter-individual variability.
II. Frequently Asked Questions (FAQs)
1. What are the main factors limiting the oral bioavailability of this compound?
The primary factors limiting the oral bioavailability of this compound are:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule with low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes extensive phase II metabolism in the intestinal enterocytes and the liver, where it is rapidly converted into glucuronide and sulfate conjugates.[4] These conjugates are more water-soluble and are readily eliminated, reducing the systemic exposure to the parent this compound.
-
Efflux by Transporters: this compound may be a substrate for efflux transporters in the intestine, which actively pump it back into the intestinal lumen, thereby reducing its net absorption.
2. What are the most promising formulation strategies to enhance this compound oral bioavailability?
Several formulation strategies that have been successful for other poorly soluble compounds, including the related Urolithin A, can be applied to this compound:
-
Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium. For Urolithin A, nanoparticle encapsulation has been shown to enhance oral bioavailability sevenfold.[6]
-
Lipid-based Formulations: Liposomes and other lipid-based carriers can solubilize this compound and improve its absorption. Liposomal formulations of Urolithin A have demonstrated significantly improved bioavailability in rats.[5][7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted back to the active this compound in the body is a potential strategy.
3. How can I quantify this compound and its metabolites in plasma samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound and its metabolites in plasma.[3] A general workflow involves:
-
Sample Preparation: Protein precipitation with an organic solvent (e.g., acetonitrile) is a common first step to remove proteins from the plasma sample.
-
Enzymatic Hydrolysis (Optional): To measure total this compound (free and conjugated), samples can be treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent form.
-
Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound from its metabolites and other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
III. Data Presentation
The following table summarizes pharmacokinetic parameters for Urolithin A in different formulations from a study in rats. While this data is for Urolithin A, it provides a reasonable expectation for the potential improvements in bioavailability that could be achieved for the structurally similar this compound using similar formulation strategies.
Table 1: Pharmacokinetic Parameters of Urolithin A in Different Formulations Following Oral Administration in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Free Urolithin A | 50 | 250 ± 40 | 2.0 | 1500 ± 300 | 100 |
| Urolithin A Liposomes | 50 | 750 ± 120 | 4.0 | 4500 ± 700 | 300 |
| Urolithin A Nanoparticles | 50 | 1200 ± 200 | 4.0 | 8250 ± 1300 | 550 |
Data are presented as mean ± SD and are hypothetical, based on reported fold-increases for similar compounds to illustrate the potential benefits of the formulations.
IV. Experimental Protocols
Caco-2 Cell Permeability Assay for this compound
This protocol outlines a method for assessing the intestinal permeability of this compound using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
This compound
-
Lucifer Yellow
-
TEER meter
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Measure the TEER of the monolayers. Only use monolayers with TEER values above 200 Ω·cm².
-
Perform a Lucifer Yellow permeability test on representative wells to confirm low paracellular flux.
-
-
Permeability Assay:
-
Wash the monolayers twice with pre-warmed (37°C) HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add 0.5 mL of the this compound dosing solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add 1.5 mL of the this compound dosing solution to the basolateral (donor) compartment.
-
Add 0.5 mL of fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
In Situ Single-Pass Intestinal Perfusion in Rats
This protocol describes a method to evaluate the intestinal absorption of this compound in an anesthetized rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5)
-
This compound
-
Phenol red (non-absorbable marker)
-
Syringe pump
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
-
Intestinal Cannulation:
-
Select a segment of the jejunum (approximately 10 cm long).
-
Gently ligate both ends of the segment and insert cannulas.
-
Flush the segment with pre-warmed saline to remove any contents.
-
-
Perfusion:
-
Connect the inlet cannula to a syringe pump.
-
Perfuse the segment with pre-warmed perfusion buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.
-
Switch to the perfusion buffer containing this compound and phenol red.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for 90-120 minutes.
-
-
Sample Analysis and Calculation:
-
Measure the volume of the collected perfusate.
-
Analyze the concentrations of this compound and phenol red in the perfusion solutions (inlet and outlet) by LC-MS/MS and UV-Vis spectrophotometry, respectively.
-
Calculate the net water flux using the phenol red concentration to correct for any water absorption or secretion.
-
Calculate the effective permeability (Peff) of this compound.
-
In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for an oral pharmacokinetic study of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthetic for terminal bleed (e.g., isoflurane)
Procedure:
-
Animal Dosing:
-
Fast the mice for 4-6 hours before dosing.
-
Divide the mice into groups (e.g., vehicle, free this compound, formulated this compound).
-
Administer the respective formulations via oral gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (with appropriate justification and ethical considerations).
-
Place the blood samples in EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Calculate the relative oral bioavailability of the formulated this compound compared to the free form.
-
V. Visualizations
References
- 1. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Differential effects of dietary polyphenols on oral pharmacokinetics of cyclin-dependent kinase inhibitors in rats: a mechanistic framework for in vitro-in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposomes encapsulation by pH driven improves the stability, bioaccessibility and bioavailability of urolithin A: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Urolithin B Absorption and Systemic Exposure in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies aimed at enhancing the absorption and systemic exposure of Urolithin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its systemic exposure a key focus of research?
A1: this compound is a bioactive metabolite produced by the gut microbiota from the dietary consumption of ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and walnuts.[1][2] Its research significance stems from a wide array of potential health benefits observed in preclinical models, including neuroprotective, anti-inflammatory, antioxidant, and anti-aging properties.[2][3][4] Achieving adequate systemic exposure is crucial because the therapeutic efficacy of this compound is dependent on its concentration in target tissues.[5][6] However, the production and absorption of this compound can be highly variable between individuals due to differences in gut microbiota composition, leading to the classification of individuals into different "urolithin metabotypes".[1][7]
Q2: What are the primary challenges in achieving consistent and high systemic exposure of this compound in animal models?
A2: The primary challenges include:
-
Low Bioavailability of Precursors: Ellagitannins and ellagic acid, the precursors to this compound, have very low bioavailability.[1][8]
-
Gut Microbiota Variability: The conversion of ellagic acid to urolithins is entirely dependent on specific gut bacteria.[1][9] Animal models, especially those housed in sterile environments, may lack the necessary microbiota for this conversion.
-
Rapid Metabolism: Once absorbed, urolithins undergo rapid phase II metabolism (glucuronidation and sulfation) in the liver and intestinal cells, which can limit the circulating levels of the free, active form of this compound.[8][10]
-
Individual Variability: Similar to humans, individual animals can exhibit significant differences in their ability to produce this compound, leading to high variability in experimental data.[5]
Q3: What are the common administration routes for this compound in animal studies, and what are their pros and cons?
A3: The most common administration routes are oral gavage and intraperitoneal (i.p.) injection.
| Administration Route | Pros | Cons |
| Oral Gavage | - Mimics the natural route of exposure. - Allows for the study of gut metabolism and absorption. | - Subject to first-pass metabolism, potentially reducing systemic bioavailability. - Absorption can be influenced by food in the stomach. |
| Intraperitoneal (i.p.) Injection | - Bypasses first-pass metabolism, leading to higher systemic bioavailability. - Provides more direct and rapid systemic exposure. | - Does not reflect the physiological route of exposure. - Can cause localized irritation or inflammation. |
Troubleshooting Guides
Issue 1: Low or undetectable plasma levels of this compound after oral administration of its precursors (ellagitannins or ellagic acid).
Possible Causes:
-
The animal model may lack the specific gut microbiota required for the conversion of ellagic acid to this compound.
-
The dosage of the precursor compound may be insufficient.
-
The formulation of the precursor may limit its release and availability for microbial metabolism in the gut.
Troubleshooting Steps:
-
Verify Gut Microbiota Composition: Analyze the fecal microbiota of the animal model to confirm the presence of bacterial species known to be involved in urolithin production, such as those from the Eggerthellaceae family.[1]
-
Consider Humanized Animal Models: If the animal model lacks the necessary microbiota, consider using gnotobiotic mice colonized with a human fecal microbiota known to produce this compound.
-
Increase Precursor Dose: Titrate the dose of ellagitannins or ellagic acid to determine if a higher dose leads to detectable levels of this compound.
-
Optimize Formulation: Encapsulation of ellagic acid in nanoparticles has been shown to increase the oral bioavailability of its metabolites.[3]
Issue 2: High variability in this compound plasma concentrations between animals in the same treatment group.
Possible Causes:
-
Natural inter-individual differences in gut microbiota composition and metabolic capacity.
-
Inconsistent administration of the test compound.
-
Differences in food consumption, which can affect gut transit time and microbial activity.
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
-
Pre-screen Animals: If feasible, pre-screen animals for their ability to produce this compound and randomize them into treatment groups based on their metabotype.
-
Standardize Administration Technique: Ensure consistent volume and placement of the gavage needle for oral administration.
-
Control Food Intake: Fasting animals overnight before administration can help to standardize conditions in the gastrointestinal tract.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters and tissue distribution of this compound from various studies in animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Mice | Oral Gavage | 50 mg/kg | 125.6 ± 23.4 | 2 | 876.5 ± 102.1 | Fictional Data |
| Rats | Intraperitoneal | 10 mg/kg | 450.2 ± 55.7 | 0.5 | 1234.7 ± 210.9 | Fictional Data |
| Diabetic Rats | Intraperitoneal | 2.5 mg/kg/day | Not Reported | Not Reported | Not Reported | [1][5] |
Note: The data in this table is illustrative and may not be directly from the cited sources, as specific pharmacokinetic values for this compound are not always reported in detail.
Table 2: Tissue Distribution of this compound in Rats after Intraperitoneal Injection
| Tissue | Concentration (nmol/g) |
| Liver | 100 |
| Pancreas | 80 |
| Heart | 500 |
| Kidney | Not Reported |
Data adapted from studies on diabetic rats receiving daily i.p. injections of this compound.[1][5]
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.[11]
-
Preparation of this compound Suspension:
-
Synthesize or procure this compound with a purity of >98%.[8]
-
Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethyl cellulose (CMC) or a mixture of 1.6% DMSO and 6.25% Tween-20 in water.[8][11]
-
The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Fast the mice for 4-6 hours prior to administration to ensure an empty stomach.
-
Administer the this compound suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.
-
The volume of administration should typically be 10 mL/kg.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Collect urine and feces over a 24-hour period using metabolic cages.[8]
-
At the end of the study, euthanize the animals and collect tissues of interest.
-
-
Sample Analysis:
-
Extract this compound and its metabolites from plasma, urine, and tissue homogenates using liquid-liquid or solid-phase extraction.
-
Quantify the concentrations using a validated LC-MS/MS method.[10]
-
Protocol 2: Intraperitoneal Injection of this compound in Rats
-
Animal Model: Male Wistar rats, 200-250 g.
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle suitable for intraperitoneal injection, such as saline containing a small percentage of DMSO and Tween 80 to aid solubility.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal injection at the desired dose (e.g., 2.5 mg/kg).[1]
-
-
Sample Collection and Analysis:
-
Follow the sample collection and analysis steps outlined in Protocol 1, adjusting blood collection volumes and techniques as appropriate for rats.
-
Visualizations
Caption: General experimental workflow for assessing this compound pharmacokinetics in animal models.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Gut Microbiota Metabolite this compound Improves Cognitive Deficits by Inhibiting Cyt C-Mediated Apoptosis and Promoting the Survival of Neurons Through the PI3K Pathway in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 6. nbinno.com [nbinno.com]
- 7. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Urolithin B Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from urolithin B in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in my experiments?
A1: this compound is a microbial metabolite of ellagitannins, which are found in foods like pomegranates, berries, and walnuts.[1] Due to its various biological activities, including anti-inflammatory and antioxidant effects, it is increasingly being studied in a wide range of biological assays.[2][3][4] If you are investigating the effects of ellagitannin-rich foods or their metabolites, this compound is likely to be present in your experimental system.
Q2: Does this compound fluoresce?
A2: Yes, this compound is a fluorescent compound.[5] This intrinsic fluorescence (autofluorescence) can interfere with fluorescence-based assays by contributing to the background signal, potentially leading to inaccurate results.[6][7]
Q3: What are the spectral properties of this compound?
A3: this compound has characteristic UV absorption maxima and fluorescence properties. While the exact excitation and emission maxima can vary with the solvent environment, the available data provides a good starting point for experimental design.
Q4: In which types of fluorescence-based assays might this compound cause interference?
A4: this compound has the potential to interfere with any fluorescence-based assay where its excitation and emission spectra overlap with those of the assay's fluorophore. This includes, but is not limited to:
-
Cell Viability/Cytotoxicity Assays: Assays using fluorescent reporters like resazurin (the active ingredient in AlamarBlue™ and other similar reagents) can be affected.[8][9]
-
Enzyme Activity Assays: As demonstrated with a dipeptidyl peptidase IV (DPP IV) assay, this compound can interfere with the detection of the fluorescent product.
-
Reporter Gene Assays: Assays using fluorescent proteins like Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP) could be impacted if the spectral properties overlap.
-
Calcium Imaging: Assays using fluorescent calcium indicators such as Fluo-4 or Fura-2 may be susceptible to interference.
-
Immunofluorescence and High-Content Screening: The autofluorescence of this compound can contribute to background noise in imaging-based assays.[10]
Q5: How can I determine if this compound is interfering with my assay?
A5: The best way to determine if this compound is interfering is to run proper controls. This includes measuring the fluorescence of this compound in the assay buffer alone, as well as in the presence of cells or other assay components, but without the fluorescent reporter dye.
Troubleshooting Guides
Issue 1: High background fluorescence in my assay when using this compound.
Cause: The intrinsic fluorescence of this compound is likely contributing to the overall signal.
Solution:
-
Characterize this compound Fluorescence in Your Assay System:
-
Prepare a dilution series of this compound in your assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
This will help you understand the contribution of this compound to the total signal at the concentrations you are using.
-
-
Subtract Background Fluorescence:
-
For each concentration of this compound tested, prepare a parallel control sample that includes the cells and this compound but not the fluorescent assay reagent.
-
Measure the fluorescence of these control wells and subtract the average value from your experimental wells.
-
-
Optimize Assay Conditions:
-
Reduce this compound Concentration: If possible, use the lowest effective concentration of this compound to minimize its fluorescence contribution.
-
Switch to Red-Shifted Dyes: Cellular autofluorescence is typically stronger in the blue-green region of the spectrum.[11] If your assay allows, switch to a fluorophore with excitation and emission in the red or far-red region, where this compound's fluorescence is likely to be weaker.
-
Issue 2: Inconsistent or unexpected results in cell viability assays (e.g., Resazurin/AlamarBlue™).
Cause: this compound may be directly interacting with the assay reagent or its fluorescent product, or its autofluorescence may be confounding the results. Polyphenols, in general, can interfere with fluorescence-based assays.[12][13]
Solution:
-
Run a Reagent-Only Control:
-
Mix this compound with the resazurin reagent in cell-free assay buffer.
-
Incubate for the same duration as your experiment and measure the fluorescence. This will tell you if this compound directly reduces resazurin.
-
-
Perform a "Wash-Out" Step:
-
After treating the cells with this compound for the desired time, gently wash the cells with fresh, pre-warmed media or buffer before adding the viability reagent. This can remove extracellular this compound that could interfere.
-
-
Use an Orthogonal Assay:
-
Confirm your results with a non-fluorescence-based viability assay, such as the MTT assay (colorimetric) or a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Issue 3: Difficulty distinguishing the signal from my fluorescent reporter (e.g., GFP) from background noise in the presence of this compound.
Cause: The emission spectrum of this compound may overlap with that of your fluorescent reporter.
Solution:
-
Spectral Unmixing:
-
If your imaging system or plate reader has this capability, you can use spectral unmixing. This technique mathematically separates the emission spectra of multiple fluorophores in a sample.
-
To do this, you will need to acquire the emission spectrum of your fluorescent reporter (e.g., GFP-expressing cells) and the emission spectrum of this compound in your cells/buffer system separately. The software can then use these "pure" spectra to unmix the signals in your experimental samples.
-
-
Choose a Brighter or Spectrally Distinct Fluorophore:
-
If spectral unmixing is not an option, consider using a brighter fluorescent protein or one with a more distinct spectrum from this compound.
-
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Solvent | Reference |
| UV Absorption Maxima (λmax) | 231, 279, 304 nm | N/A | --INVALID-LINK-- |
| Fluorescence Quantum Yield | 0.21 | Dimethylformamide | --INVALID-LINK-- |
Note: Fluorescence properties are highly dependent on the solvent and local environment. It is recommended to determine the spectral characteristics of this compound in your specific assay buffer.
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
-
Objective: To quantify the fluorescence of this compound at the excitation and emission wavelengths of a specific assay.
-
Materials:
-
This compound stock solution
-
Assay buffer (the same used in the main experiment)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in the main experiment.
-
Add the this compound dilutions to the microplate in triplicate.
-
Include a "buffer only" control (blank).
-
Read the plate using the same excitation and emission wavelengths and gain settings as the main assay.
-
Subtract the average fluorescence of the blank from all other readings.
-
Plot the background-subtracted fluorescence versus the concentration of this compound to determine the relationship between concentration and autofluorescence.
-
Protocol 2: Correcting for this compound Interference in a Cell-Based Assay
-
Objective: To obtain a corrected fluorescence signal by subtracting the signal contributed by this compound.
-
Procedure:
-
Set up two parallel sets of plates: an "Experimental Plate" and a "Control Plate".
-
Experimental Plate:
-
Seed cells and treat with different concentrations of this compound.
-
At the end of the treatment period, add the fluorescent assay reagent according to the manufacturer's protocol.
-
Incubate and read the fluorescence (Total Fluorescence).
-
-
Control Plate:
-
Seed cells and treat with the same concentrations of this compound as the experimental plate.
-
At the end of the treatment period, add an equivalent volume of assay buffer (without the fluorescent reagent).
-
Incubate for the same duration and read the fluorescence (this compound Autofluorescence).
-
-
Calculation:
-
Corrected Fluorescence = Total Fluorescence - this compound Autofluorescence.
-
-
Mandatory Visualizations
Caption: Workflow for correcting this compound autofluorescence.
Caption: this compound inhibits the NF-κB signaling pathway.[14][15][16]
Caption: this compound activates the Nrf2 signaling pathway.[2][3][14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Simple, Selective, Fluorescent Probe for Sensing Iron(III) in Semi-Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Fluorescent enzymatic assay for direct total polyphenol determination in food-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repositorio.uam.es [repositorio.uam.es]
- 14. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, a Gut Microbiota Metabolite, Reduced Susceptibility to Myocardial Arrhythmic Predisposition after Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Urolithin B Autofluorescence in Cellular Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of urolithin B autofluorescence in cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause autofluorescence?
This compound is a natural metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and walnuts. Structurally, it is a coumarin-based lactone, a class of compounds known for their fluorescent properties. This intrinsic fluorescence can interfere with the detection of fluorescent probes used in cell imaging, leading to background noise and potentially confounding results.
Q2: I am observing unexpected fluorescence in my control cells treated only with this compound. Is this normal?
Yes, this is expected. This compound is inherently fluorescent and has been investigated as a fluorescent probe for detecting certain metal ions.[1] Therefore, observing a fluorescent signal in cells treated with this compound alone is a direct result of its natural fluorescence.
Q3: At what wavelengths should I expect to see this compound autofluorescence?
Q4: How can I minimize the impact of this compound autofluorescence on my experimental results?
There are several strategies to mitigate the interference from this compound autofluorescence:
-
Experimental Design:
-
Fluorophore Selection: Choose fluorescent probes with excitation and emission spectra that are well separated from the expected autofluorescence of this compound. Probes in the red to far-red spectrum are often a good choice as autofluorescence is typically stronger in the blue-green region.[4]
-
Controls: Always include an "unlabeled" control group of cells treated with this compound but without any fluorescent labels. This will allow you to characterize the intensity and spectral properties of the this compound autofluorescence in your specific experimental setup.[4]
-
-
Sample Preparation:
-
Washing: Thoroughly wash the cells after this compound treatment to remove any unbound compound.
-
-
Imaging Techniques:
-
Spectral Imaging and Linear Unmixing: This is a powerful computational method to separate the spectral signatures of your fluorescent probes from the autofluorescence signal.[5][6][7]
-
Fluorescence Compensation: While more commonly used in flow cytometry, the principles of compensation can be applied in microscopy to subtract the contribution of autofluorescence from your target signal.[8]
-
Q5: Where in the cell is this compound likely to localize and contribute to autofluorescence?
This compound is taken up by cells and can be metabolized into glucuronide and sulfate conjugates.[9] While specific subcellular localization studies are limited, its involvement in signaling pathways that originate in the cytoplasm and nucleus, such as the p62/Keap1/Nrf2 pathway, suggests a broad distribution within the cell.[10] Therefore, its autofluorescence could potentially be observed throughout the cell.
Troubleshooting Guides
Problem 1: High background fluorescence in all channels after this compound treatment.
| Possible Cause | Solution |
| Broad emission spectrum of this compound. | 1. Characterize the autofluorescence spectrum: Image a control sample containing only cells and this compound. Acquire a lambda stack (a series of images at different emission wavelengths) to determine the emission profile of the autofluorescence. 2. Select appropriate fluorophores: Choose dyes with emission maxima far from the peak autofluorescence. Consider using fluorophores in the red or far-red spectrum.[4] 3. Implement spectral unmixing: Use software to computationally separate the this compound autofluorescence from your specific fluorescent signals.[5][11] |
| Excessive concentration of this compound. | 1. Titrate this compound concentration: Determine the lowest effective concentration of this compound for your experiment to minimize the autofluorescence signal. |
| Inadequate washing. | 1. Optimize washing steps: Increase the number and duration of washes with PBS after this compound incubation to ensure removal of any unbound compound. |
Problem 2: My signal of interest is being obscured by the this compound autofluorescence.
| Possible Cause | Solution |
| Spectral overlap between your fluorophore and this compound. | 1. Perform spectral unmixing: This is the most effective method to separate overlapping signals. Acquire a lambda stack of your fully stained sample and reference spectra for your fluorophore and the this compound autofluorescence. Use these to unmix the final image.[6][7][11] 2. Apply fluorescence compensation: If your imaging software allows, you can define the autofluorescence signal from your control sample and subtract its contribution from your experimental samples.[8][12] |
| Low signal-to-noise ratio. | 1. Use brighter fluorophores: Selecting brighter dyes can help to increase your specific signal above the background autofluorescence.[4] 2. Optimize antibody/probe concentration: Titrate your labeling reagents to find the optimal concentration that maximizes specific signal without increasing non-specific binding. |
Quantitative Data
Table 1: Spectral Properties of this compound and Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | ~330 | Not specified in PBS | Data from DMSO/H2O mixture.[2][3] The spectrum may shift in an aqueous buffer. |
| NADH (reduced) | ~340 | ~460 | A primary source of cellular autofluorescence.[13][14] |
| FAD (oxidized) | ~450 | ~525 | Another major contributor to cellular autofluorescence.[13][14] |
| Collagen | ~350 | ~400 | Primarily found in the extracellular matrix.[15] |
| Elastin | ~350-400 | ~450-500 | Found in the extracellular matrix.[15] |
| Riboflavins | ~450 | ~530 | Present in the cytoplasm. |
Disclaimer: The spectral data for this compound was not obtained in a standard biological buffer like PBS. The solvent environment can significantly impact fluorescence spectra. Researchers should empirically determine the autofluorescence spectrum of this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Spectral Imaging and Linear Unmixing to Remove this compound Autofluorescence
This protocol outlines the general steps for using spectral imaging and linear unmixing to separate the fluorescence of your probe from the autofluorescence of this compound.
Materials:
-
Cells cultured on imaging-compatible plates/slides
-
This compound
-
Your fluorescent probe of interest (e.g., antibody conjugate, fluorescent dye)
-
Confocal microscope with a spectral detector
Procedure:
-
Prepare Control Samples:
-
Unstained Cells: A sample of cells without any treatment.
-
This compound Autofluorescence Control: A sample of cells treated with this compound at the same concentration and for the same duration as your experimental samples, but without your fluorescent probe.[11]
-
Fluorophore Reference Control: A sample of cells stained with your fluorescent probe, but not treated with this compound.
-
-
Prepare Experimental Sample:
-
Treat cells with this compound and stain with your fluorescent probe according to your experimental protocol.
-
-
Acquire Reference Spectra:
-
On the confocal microscope, image the "this compound Autofluorescence Control" sample. Using the spectral detector, acquire a lambda stack (an image cube with x, y, and wavelength dimensions) of the autofluorescence.
-
Image the "Fluorophore Reference Control" sample and acquire a lambda stack of your probe's fluorescence.
-
-
Acquire Experimental Image:
-
Image your experimental sample, acquiring a lambda stack under the same imaging conditions as the reference spectra.
-
-
Perform Linear Unmixing:
-
Using the microscope's software, open the lambda stack from your experimental sample.
-
Select the linear unmixing function.
-
Provide the reference spectrum for this compound autofluorescence and the reference spectrum for your fluorescent probe.
-
The software will then generate separate images showing the distribution of your probe and the distribution of the this compound autofluorescence.[5][6]
-
Protocol 2: Fluorescence Compensation for this compound Autofluorescence
This protocol provides a simplified approach to subtract autofluorescence, which can be useful if a full spectral imaging system is not available.
Materials:
-
Cells cultured on imaging-compatible plates/slides
-
This compound
-
Your fluorescent probe of interest
-
Microscope with at least two fluorescence channels
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare Control and Experimental Samples:
-
Prepare an "this compound Autofluorescence Control" sample and your fully treated and stained experimental sample.
-
-
Image Acquisition:
-
Image the "this compound Autofluorescence Control" sample in the channel where you expect to detect your fluorescent probe. This will give you a measure of the autofluorescence intensity in that channel.
-
Image your experimental sample in the same channel.
-
-
Image Analysis and Subtraction:
-
Open both images in your analysis software.
-
Measure the average background intensity of the autofluorescence in the control image.
-
Use an image subtraction function to subtract this average autofluorescence value from your experimental image.[8][12]
-
Note: This is a simplified method and may not be as accurate as spectral unmixing, especially if the autofluorescence intensity varies across the sample.
-
Mandatory Visualizations
Caption: Workflow for spectral unmixing of this compound autofluorescence.
Caption: A flowchart for troubleshooting this compound autofluorescence.
Caption: The p62/Keap1/Nrf2 signaling pathway influenced by this compound.
References
- 1. This compound as a Simple, Selective, Fluorescent Probe for Sensing Iron(III) in Semi-Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. microscopist.co.uk [microscopist.co.uk]
- 7. bitesizebio.com [bitesizebio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hwpi.harvard.edu [hwpi.harvard.edu]
Addressing batch-to-batch variability of synthetic Urolithin B.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of synthetic Urolithin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its consistency important?
This compound is a bioactive metabolite derived from the microbial transformation of ellagitannins found in foods like pomegranates, berries, and nuts. In its synthetic form, it is used in a wide range of research applications, including studies on its anti-inflammatory, antioxidant, neuroprotective, and muscle-enhancing properties.[1][2] Batch-to-batch consistency is critical to ensure the reproducibility and reliability of experimental results. Variability in purity, impurity profile, or physical form can lead to inconsistent biological activity.
Q2: What are the common sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic this compound can arise from several factors during its manufacturing and handling:
-
Synthesis Process: Differences in reaction conditions, starting material quality, and purification methods can lead to variations in the final product. A common synthesis route involves the copper-catalyzed coupling of resorcinol and 2-bromobenzoic acid; residual copper can be a significant impurity.[3][4]
-
Purification Efficacy: The effectiveness of purification techniques, such as trituration or chromatography, in removing unreacted starting materials, by-products, and residual catalysts can vary between batches.[3][5]
-
Physical Properties: Variations in crystalline form (polymorphism), particle size, and solubility can affect its bioavailability and activity in cell-based assays and in vivo models.
-
Stability and Storage: this compound is a phenolic compound and can be susceptible to degradation over time if not stored correctly. Exposure to light, oxygen, or inappropriate temperatures can lead to the formation of degradation products. While relatively stable in the gastrointestinal tract, its long-term stability in storage is crucial.[6][7]
Q3: How can I assess the purity and identity of my synthetic this compound batch?
A combination of analytical techniques is recommended to confirm the identity and assess the purity of your this compound sample. These methods provide orthogonal information to build a comprehensive quality profile.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector is a standard method for determining the purity of this compound.[5][8] Thin Layer Chromatography (TLC) can be used for rapid identity and purity checks.[8]
-
Spectroscopic Methods:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to unambiguously identify this compound and its potential isomers or impurities.[5][10]
-
UV-Vis Spectroscopy: Can be used for identity confirmation by comparing the absorption maxima to a reference standard.[8][9]
-
Infrared (IR) Spectroscopy: Helps to identify the characteristic functional groups of the molecule.[8]
-
Q4: What are the recommended storage conditions for synthetic this compound?
To minimize degradation and maintain consistency, synthetic this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For long-term storage, it is advisable to store it at -20°C or below. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
Troubleshooting Guides
This section provides solutions to common problems encountered by researchers using synthetic this compound.
Problem 1: Inconsistent or Unexpected Biological Activity in Experiments
You observe that a new batch of this compound elicits a different response (e.g., lower potency, unexpected toxicity) compared to previous batches in your cellular or animal models.
Workflow for Investigating Inconsistent Biological Activity
Caption: Workflow for troubleshooting inconsistent experimental results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Purity Differences | The new batch may have a lower purity or a different impurity profile. | 1. Compare CoAs: Check the purity values reported by the manufacturer for both batches. 2. In-house HPLC Analysis: Run an HPLC analysis on both the old and new batches side-by-side using a validated method. Compare the peak area of this compound and the presence of any additional peaks. |
| Presence of Impurities | Residual solvents, starting materials, or by-products could have biological effects. | 1. Mass Spectrometry (MS): Use MS to detect and tentatively identify any impurities. 2. NMR Spectroscopy: ¹H NMR can reveal the presence of organic impurities that may not be easily detected by HPLC-UV. |
| Degradation | Improper storage or handling may have led to the degradation of the compound. | 1. Check Storage Conditions: Verify that the compound has been stored as recommended. 2. Analytical Re-evaluation: Perform HPLC and MS analysis to look for degradation products. |
| Physical Form Variability | Differences in crystallinity or particle size can affect dissolution rate and bioavailability. | 1. Visual Inspection: Compare the physical appearance (e.g., color, texture) of the batches. 2. Solubility Test: Compare the solubility of both batches in your experimental solvent. |
Problem 2: Difficulty Dissolving Synthetic this compound
You are having trouble getting a new batch of this compound to dissolve in a solvent that worked for previous batches.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Polymorphism | The compound may exist in a different crystalline form with lower solubility. | 1. Gentle Heating: Warm the solution gently (if the compound is heat-stable) to aid dissolution. 2. Sonication: Use an ultrasonic bath to help break up aggregates and improve solubilization. |
| Incorrect Solvent | The solvent may not be appropriate for the concentration required. | 1. Review Solubility Data: Consult the supplier's technical data sheet for recommended solvents. This compound is generally soluble in methanol, DMSO, and DMF. 2. Test Alternative Solvents: If compatible with your experimental system, try a different solvent. |
| High Concentration | You may be attempting to prepare a stock solution that is above the solubility limit. | 1. Prepare a More Dilute Solution: Try preparing a lower concentration stock solution. 2. Serial Dilution: Prepare a saturated solution and then perform a serial dilution to your desired concentration. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of a synthetic this compound sample.
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve it in 5 mL of methanol.
-
Working Standard (100 µg/mL): Dilute the stock solution 1:10 with methanol.
-
Sample Solution (100 µg/mL): Accurately weigh ~5 mg of the this compound batch to be tested and dissolve it in 50 mL of methanol.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (A: 0.1% formic acid in water) and acetonitrile (B: acetonitrile).
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at ~305 nm.[11]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the standard and sample solutions.
-
Determine the retention time of the this compound peak from the standard chromatogram.
-
In the sample chromatogram, calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
| Parameter | Typical Value |
| This compound Retention Time | Varies by system; should be consistent between standard and sample. |
| Purity Specification | >98% |
| UV λmax | ~305 nm, ~277 nm[8][11] |
Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways. Understanding these pathways can help in designing experiments and interpreting results.
This compound and the Nrf2/ARE Antioxidant Pathway
This compound can protect cells from oxidative stress by activating the Nrf2/ARE signaling pathway.
Caption: this compound-mediated activation of the Nrf2 pathway.
This guide is intended to provide a starting point for addressing the batch-to-batch variability of synthetic this compound. For further assistance, please consult the technical data sheet provided by your supplier or contact their technical support team with your own analytical data.
References
- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Preparative isolation and purification of urolithins from the intestinal metabolites of pomegranate ellagitannins by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Urolithin A vs. Urolithin B: A Comparative Guide to Their Effects on Skeletal Muscle Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, the gut microbiome-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have emerged as promising molecules in the realm of skeletal muscle health. Among them, Urolithin A (UA) and Urolithin B (UB) have garnered significant attention for their distinct yet potentially complementary roles in modulating muscle mass and function. This guide provides an objective comparison of their effects on skeletal muscle growth, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways to aid in research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, in vivo, and human studies on the effects of Urolithin A and this compound on skeletal muscle.
Table 1: In Vitro Effects on Myotubes
| Parameter | Urolithin A | This compound | Study Model |
| Myotube Diameter | No significant effect reported in direct comparison. | Increased myotube diameter.[1] | C2C12 myotubes |
| Protein Synthesis | No significant increase observed in one direct comparison study.[2] | Increased protein synthesis by 96.1% (at 15 µM).[2] | C2C12 myotubes |
| Protein Degradation | Not explicitly reported. | Reduced protein degradation.[1][3] | C2C12 myotubes |
| Fusion Index | No significant effect reported in direct comparison. | Increased fusion index.[1] | C2C12 myotubes |
Table 2: In Vivo Effects in Animal Models
| Parameter | Urolithin A | This compound | Study Model |
| Muscle Mass/Hypertrophy | Not directly shown to induce hypertrophy. | Induces muscle hypertrophy.[3][4] | Mice |
| Muscle Protein Synthesis | Not explicitly reported. | Increased puromycin incorporation, indicating higher protein synthesis.[1] | Mice |
| Muscle Atrophy | Mitigates muscle atrophy. | Reduces muscle atrophy after sciatic nerve section.[3][4] | Mice |
| Forelimb Grip Strength | Increased by 11.87% (3.0 mg/kg/day) and 16.72% (15.0 mg/kg/day) in a D-galactose-induced aging model.[5] | Not explicitly reported. | Mice |
| Endurance | Increased endurance in rats.[6] | Not explicitly reported. | Rats |
Table 3: Effects in Human Clinical Trials
| Parameter | Urolithin A | This compound | Study Design |
| Muscle Strength | Hamstring strength increased by ~12% (500mg/day) and ~9.8% (1000mg/day).[7] Knee flexion strength improved by ~10.6% (500mg/day) and ~10.5% (1000mg/day).[7] | Not yet studied in human clinical trials for muscle growth. | Randomized, placebo-controlled trial in middle-aged adults.[7][8][9] |
| Muscle Endurance | Significantly improved muscle endurance in hand and leg muscles at 2 months.[10] | Not yet studied. | Randomized, placebo-controlled trial in older adults.[10] |
| Physical Performance | Clinically meaningful improvements in 6-minute walk test.[7][8] | Not yet studied. | Randomized, placebo-controlled trial in middle-aged adults.[7][8] |
| Muscle Mass | No significant improvement in muscle mass reported.[11] | Not yet studied. | Systematic review of human trials.[11] |
Signaling Pathways and Mechanisms of Action
Urolithin A: Enhancing Mitochondrial Function and Mitophagy
Urolithin A primarily enhances skeletal muscle function by improving mitochondrial health.[12][13] It activates pathways that promote the removal of damaged mitochondria (mitophagy) and stimulate mitochondrial biogenesis, leading to improved cellular energy production and reduced oxidative stress.[6][14]
Caption: Urolithin A signaling pathway in skeletal muscle.
Some studies suggest Urolithin A can also regulate protein synthesis by inhibiting the PI3K/Akt/mTOR pathway, which supports overall muscle quality.[12][13]
This compound: Promoting Muscle Hypertrophy
This compound directly stimulates skeletal muscle growth by enhancing protein synthesis and inhibiting protein degradation.[3][4] Its mechanism involves a novel interaction with the androgen receptor and a subsequent activation of the mTORC1 pathway, a central regulator of muscle protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB and mTOR targets by urolithin A attenuates d-galactose-induced aging in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. News - Urolithin A and this compound Guidance ï¼Everything You Need To Know [mylandsupplement.com]
- 7. Another Clinical Trial Assessing the Effects of Urolithin A on Muscle Strength and Mitochondrial Function – Fight Aging! [fightaging.org]
- 8. Urolithin A improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Urolithin A Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medrxiv.org [medrxiv.org]
- 12. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. News - Urolithin A and this compound Directions ï¼Everything You Need To Know [mylandsupplement.com]
Urolithin B: A Natural Compound with Potential as a Selective Androgen Receptor Modulator (SARM)
A Comparative Analysis of Urolithin B Against Established SARMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a gut microbial metabolite of ellagitannins found in pomegranates, walnuts, and berries, has emerged as a compelling natural compound with potential anabolic properties.[1][2][3] This has led to scientific inquiry into its viability as a Selective Androgen Receptor Modulator (SARM), a class of therapeutic compounds designed to elicit the anabolic benefits of androgens in muscle and bone with reduced androgenic side effects in other tissues. This guide provides a comparative analysis of this compound against well-characterized SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033), supported by available experimental data to validate its classification and potential as a SARM.
Comparative Analysis of In Vitro and In Vivo Data
The following tables summarize the key quantitative data for this compound, Ostarine, and LGD-4033, facilitating a direct comparison of their performance as SARMs.
Table 1: In Vitro Properties
| Parameter | This compound | Ostarine (MK-2866) | Ligandrol (LGD-4033) |
| Androgen Receptor (AR) Binding Affinity (Ki) | Not yet reported | ~3.8 nM | ~1 nM |
| AR Activation (in vitro) | +90.6% increase in AR promoter activity in C2C12 myotubes[1] | Potent agonist | Potent agonist |
| Mechanism of Action | AR-dependent activation of mTORC1 signaling pathway[1][2] | Direct AR agonist | Direct AR agonist |
Table 2: In Vivo Anabolic and Androgenic Effects
| Parameter | This compound | Ostarine (MK-2866) | Ligandrol (LGD-4033) |
| Anabolic Effect (Muscle Growth) | Induces muscle hypertrophy in mice; increases protein synthesis by 96.1% in C2C12 myotubes[1] | Increases lean body mass | Increases lean body mass dose-dependently[4] |
| Androgenic Effect (Prostate) | Not reported in Hershberger assay; decreased testis weight in mice[1] | Low androgenic activity | Robust selectivity for muscle versus prostate |
| Administration Route | Oral (in vivo studies) | Oral | Oral |
| Plasma Testosterone Levels | No significant change in mice[5] | Dose-dependent suppression |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The anabolic effects of this compound are mediated through the classical androgen receptor signaling pathway. Upon binding to the androgen receptor (AR) in the cytoplasm, the this compound-AR complex translocates to the nucleus. There, it binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes. This process ultimately leads to the activation of the mTORC1 signaling pathway, a key regulator of muscle protein synthesis and hypertrophy.[1][2]
Caption: Androgen Receptor Signaling Pathway of this compound.
Experimental Workflow for SARM Validation
The validation of a compound as a SARM involves a multi-step process, starting with in vitro assays to determine its binding affinity and functional activity at the androgen receptor, followed by in vivo studies to assess its tissue-selective anabolic and androgenic effects.
Caption: A typical experimental workflow for validating a SARM.
Logical Relationship of this compound as a SARM
Based on current evidence, this compound can be classified as a naturally derived, non-steroidal compound that functions as an androgen receptor agonist, leading to selective anabolic effects in muscle tissue.
Caption: Logical classification of this compound as a SARM.
Experimental Protocols
1. Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to the androgen receptor.
-
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [3H]-Mibolerone)
-
Test compound (this compound)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and a reference androgen (e.g., Dihydrotestosterone).
-
In a multi-well plate, incubate the rat prostate cytosol with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound or reference androgen.
-
Allow the binding to reach equilibrium (e.g., overnight at 4°C).
-
Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.
-
Wash the slurry to remove unbound radioligand.
-
Transfer the washed slurry to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki can then be calculated using the Cheng-Prusoff equation.
-
2. Androgen Receptor Luciferase Reporter Assay
This assay measures the ability of a compound to activate the androgen receptor and induce gene transcription.
-
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression plasmid for the human androgen receptor
-
Reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV-luc)
-
Transfection reagent
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect the cells with the androgen receptor expression plasmid and the luciferase reporter plasmid.
-
After an incubation period (e.g., 24 hours), treat the transfected cells with varying concentrations of the test compound or a reference androgen.
-
Incubate for another period (e.g., 24 hours) to allow for receptor activation and luciferase expression.
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
The increase in luminescence corresponds to the level of androgen receptor activation.
-
3. Hershberger Assay
This in vivo assay evaluates the anabolic and androgenic activity of a compound in castrated male rats.
-
Materials:
-
Peripubertal male rats
-
Test compound (this compound)
-
Vehicle for administration (e.g., corn oil)
-
Surgical equipment for castration
-
-
Procedure:
-
Castrate the rats and allow for a post-operative recovery period (e.g., 7 days) for androgen-dependent tissues to regress.
-
Administer the test compound daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection. Include a vehicle control group and a positive control group (e.g., testosterone propionate).
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.
-
Anabolic tissues: Levator ani muscle.
-
Androgenic tissues: Ventral prostate, seminal vesicles.
-
An increase in the weight of the levator ani muscle indicates anabolic activity. An increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity.
-
A selective androgen receptor modulator will ideally show a significant increase in the weight of the levator ani muscle with minimal to no increase in the weight of the prostate and seminal vesicles.
-
Conclusion
The available evidence strongly suggests that this compound functions as a natural, non-steroidal, orally active compound that activates the androgen receptor, leading to anabolic effects in muscle tissue.[1][2][5] While a direct quantitative measure of its binding affinity to the androgen receptor is not yet available, the demonstrated AR-dependent mechanism of action and its in vivo efficacy in promoting muscle hypertrophy position it as a promising candidate for further investigation as a selective androgen receptor modulator.[1] Its natural origin may also offer a favorable safety profile. Further studies, including a comprehensive Hershberger assay to quantify its tissue selectivity and direct competitive binding assays to determine its AR binding affinity, are warranted to fully validate this compound as a clinically viable SARM.
References
- 1. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a newly identified regulator of skeletal muscle mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Urolithin A analog inhibits castration-resistant prostate cancer by targeting the androgen receptor and its variant, androgen receptor-variant 7 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Urolithin B vs. Resveratrol: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of Urolithin B and resveratrol, focusing on their performance supported by experimental data. We delve into their mechanisms of action, present quantitative data for comparison, and provide detailed experimental protocols for key assays.
Introduction
This compound, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, has garnered interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Resveratrol, a well-studied natural polyphenol present in grapes, red wine, and peanuts, is renowned for its potent antioxidant and anti-aging effects.[3][4][5] Both compounds are recognized for their ability to modulate cellular defense mechanisms against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Comparative Antioxidant Capacity: A Data-Driven Overview
Direct comparative studies measuring the antioxidant capacity of this compound and resveratrol under identical conditions are limited. The available data, collated from various studies, suggests that their antioxidant activities can vary significantly depending on the assay method.
Table 1: Quantitative Comparison of Antioxidant Activity (IC50 Values)
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Notes |
| This compound | No significant activity reported in some studies.[1][6] | Data not readily available. | Primarily exhibits indirect antioxidant effects through cellular mechanisms. |
| Resveratrol | 81.92 ± 9.17[7] - 667.18[7] | 2.86[8] - 13[9] | Exhibits both direct and indirect antioxidant activity. IC50 values show considerable variation across different studies. |
Disclaimer: The IC50 values presented are collated from different studies and should be interpreted with caution as experimental conditions can significantly influence the results.
Mechanisms of Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects through multifaceted mechanisms, including direct radical scavenging and, more significantly, the modulation of intracellular antioxidant signaling pathways.
The Nrf2-ARE Signaling Pathway: A Common Target
A primary mechanism for both compounds involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound and resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Diagram 1: Nrf2-ARE Signaling Pathway Activation
References
- 1. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Urolithin A and Urolithin B: A Comparative Guide to Bioavailability and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant scientific interest for their potential health benefits. Among them, Urolithin A (UA) and Urolithin B (UB) are two of the most studied. This guide provides a comprehensive comparison of their bioavailability, supported by experimental data, and delves into their distinct signaling pathways.
Comparative Bioavailability: Urolithin A Generally Exhibits Higher Systemic Exposure
The bioavailability of urolithins is highly dependent on an individual's gut microbiome composition, leading to the classification of individuals into different "urolithin metabotypes".[1] This variability significantly impacts the production and subsequent absorption of Urolithin A and this compound.
While direct comparative pharmacokinetic studies are limited, available data suggests that Urolithin A generally achieves higher plasma concentrations than this compound following the consumption of ellagitannin-rich foods. In some studies, this compound was even undetectable in the plasma of participants.[2][3]
One key study provides a direct comparison of the maximum plasma concentrations (Cmax) of both urolithins after pomegranate juice consumption, highlighting the typically lower systemic exposure of this compound.
| Metabolite | Cmax (µmol/L) | Time to Cmax (Tmax) (hours) | Area Under the Curve (AUC) | Notes |
| Urolithin A | 0.14[4] | ~6[4] | Data not consistently reported across comparative studies. | Predominantly found as glucuronide and sulfate conjugates in plasma. |
| This compound | 0.01[4] | ~6[4] | Data not consistently reported across comparative studies. | Often detected at very low levels or undetectable in many individuals.[2] |
Factors Influencing Bioavailability:
-
Gut Microbiota Composition: The presence of specific bacterial species capable of converting ellagic acid to urolithins is the primary determinant of urolithin production.
-
Dietary Intake of Ellagitannins: The quantity and source of ellagitannins in the diet directly influence the amount of precursor available for metabolism.
-
Host Factors: Individual differences in absorption, metabolism, and excretion can also affect the bioavailability of urolithins.
Experimental Protocols for Bioavailability Assessment
The following outlines a typical experimental workflow for assessing the bioavailability of Urolithin A and this compound in human subjects.
Experimental Workflow for Human Pharmacokinetic Study
Caption: Workflow for a human urolithin bioavailability study.
1. Subject Recruitment and Screening:
-
Healthy volunteers are recruited based on specific inclusion and exclusion criteria.
-
Informed consent is obtained from all participants.
-
Subjects are typically asked to follow a low-polyphenol diet for a specified period before the study to minimize baseline levels of urolithins.
2. Intervention:
-
Subjects are administered a standardized dose of an ellagitannin-rich product (e.g., pomegranate extract or juice) or pure urolithins.
-
A placebo group may be included for comparison.
3. Sample Collection:
-
Blood samples are collected at multiple time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48 hours) post-intervention.
-
Urine and feces are often collected over a 24 or 48-hour period.
4. Sample Preparation:
-
Plasma is separated from blood samples.
-
Solid-phase extraction (SPE) is commonly used to clean up and concentrate urolithins from plasma, urine, and fecal extracts.
-
For the analysis of conjugated metabolites (glucuronides and sulfates), an enzymatic hydrolysis step with β-glucuronidase/sulfatase is included.
5. Analytical Quantification:
-
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of Urolithin A, this compound, and their conjugates.
-
Stable isotope-labeled internal standards are used for accurate quantification.
6. Pharmacokinetic Analysis:
-
The concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Distinct Signaling Pathways of Urolithin A and this compound
While both are derived from the same precursors, Urolithin A and this compound exhibit distinct biological activities by modulating different cellular signaling pathways.
Urolithin A: Mitophagy and Anti-inflammatory Effects
Urolithin A has been shown to induce mitophagy, the selective removal of damaged mitochondria, which is a crucial process for maintaining cellular health and preventing age-related decline.[5] It also exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Caption: Urolithin A signaling pathways.
This compound: Muscle Growth and Antioxidant Response
This compound has been demonstrated to promote muscle hypertrophy by interacting with the androgen receptor and modulating downstream signaling pathways.[7] It also activates the Nrf2 antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[8]
Caption: this compound signaling pathways.
Conclusion
Urolithin A and this compound, while originating from the same dietary precursors, exhibit notable differences in their bioavailability and biological activities. Urolithin A generally demonstrates higher systemic exposure and has been extensively studied for its roles in promoting mitophagy and reducing inflammation. This compound, although often present at lower concentrations, shows promise in promoting muscle growth and enhancing the body's antioxidant defenses. The significant inter-individual variability in urolithin production underscores the importance of personalized nutrition and gut microbiome modulation in harnessing the health benefits of these fascinating metabolites. Further research is warranted to fully elucidate the comparative therapeutic potential of these two urolithins.
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dl.tufts.edu [dl.tufts.edu]
- 3. vs-corp.com [vs-corp.com]
- 4. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Urolithin A and this compound Guidance ï¼Everything You Need To Know [mylandsupplement.com]
- 6. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urolithin B and Other Ellagitannin Metabolites
A comprehensive guide for researchers and drug development professionals on the differential efficacy and mechanisms of action of key urolithins.
Introduction
Urolithins, the gut microbiota-derived metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential therapeutic applications. Among these, Urolithin A (UroA) and Urolithin B (UroB) are the most abundant and extensively studied. However, other metabolites such as Urolithin C (UroC) and Urolithin D (UroD) also exhibit distinct biological activities. This guide provides a detailed comparison of the efficacy of this compound against other key urolithins, supported by experimental data and mechanistic insights to inform future research and drug development.
Comparative Efficacy: A Tabular Overview
The biological effects of urolithins are diverse, with each metabolite demonstrating varying potency in different cellular and animal models. The following tables summarize the key comparative data on their antioxidant, anti-inflammatory, and muscle-enhancing properties.
Table 1: Antioxidant Activity
| Urolithin Metabolite | Antioxidant Capacity (IC50) | Key Findings & Mechanisms |
| This compound | No direct radical scavenging activity in some assays. | Exerts antioxidant effects by upregulating antioxidant enzymes like hemeoxygenase-1 via the Nrf2/ARE signaling pathway.[1][2] Reduces reactive oxygen species (ROS) production.[1] |
| Urolithin A | IC50 = 13.6 µM | Displays moderate direct antioxidant activity.[1][3] Also activates the Nrf2-ARE signaling pathway.[4] |
| Urolithin C | IC50 = 0.16 µM | Exhibits the highest direct antioxidant activity among the urolithins.[1][3][5] |
| Urolithin D | IC50 = 0.33 µM | Shows very strong direct antioxidant activity.[1][3] |
Note: IC50 values can vary depending on the specific assay used.
Table 2: Anti-inflammatory Effects
| Urolithin Metabolite | Key Anti-inflammatory Mechanisms |
| This compound | Inhibits pro-inflammatory cytokines (NO, TNF-α, IL-6, IL-1β).[1][2] Downregulates NF-κB, ERK, p38, and Akt signaling.[1] Suppresses microglial activation.[1][2] |
| Urolithin A | Reduces pro-inflammatory cytokine production.[6] Modulates PI3K/Akt/NF-κB and JNK/AP-1 signaling pathways.[7] |
| Urolithin C | Reduces the expression of pro-inflammatory enzymes (COX-2) and cytokines (IL-2, IL-6, TNF-α).[8] Suppresses NF-κB p65 phosphorylation and translocation.[8] |
| Urolithin D | Information on specific anti-inflammatory mechanisms is less detailed compared to other urolithins. |
Table 3: Effects on Muscle and Metabolism
| Urolithin Metabolite | Effects on Skeletal Muscle | Effects on Lipid Metabolism |
| This compound | Induces skeletal muscle hypertrophy.[9] Enhances protein synthesis and represses the ubiquitin-proteasome pathway.[9] Reduces muscle atrophy.[9] | Does not significantly affect triglyceride accumulation.[10] |
| Urolithin A | Improves muscle strength and endurance.[11] Enhances mitochondrial function and mitophagy.[6][12] | Attenuates triglyceride accumulation.[10] Increases fatty acid oxidation.[10] |
| Urolithin C | Not extensively studied for its effects on muscle. | Attenuates triglyceride accumulation.[10] Increases fatty acid oxidation.[10] |
| Urolithin D | Not extensively studied for its effects on muscle. | Attenuates triglyceride accumulation.[10] Increases fatty acid oxidation.[10] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of urolithins are a consequence of their differential modulation of various intracellular signaling pathways.
This compound Signaling
This compound exerts its biological effects through several key pathways:
-
Anti-inflammatory and Antioxidant Response: UroB inhibits the pro-inflammatory NF-κB pathway and activates the Nrf2/ARE antioxidant response pathway.[1][13] This dual action helps to mitigate inflammation and oxidative stress.
-
Muscle Hypertrophy: UroB promotes muscle growth by activating the mTORC1 pathway, a central regulator of protein synthesis, and potentially interacting with the androgen receptor.[9]
-
Cardioprotection: In the context of myocardial ischemia/reperfusion injury, UroB has been shown to inhibit autophagy through the Akt/mTOR/ULK1 pathway and protect against oxidative stress via the p62/Keap1/Nrf2 signaling pathway.[14][15]
Caption: Signaling pathways modulated by this compound.
Urolithin A Signaling
Urolithin A is particularly recognized for its role in mitochondrial health and anti-aging, mediated by the following pathways:
-
Mitophagy and Mitochondrial Biogenesis: UroA induces mitophagy, the selective removal of damaged mitochondria, by activating the PINK1/Parkin pathway.[4] It also promotes mitochondrial biogenesis through the activation of AMPK and PGC-1α.[7]
-
Anti-inflammatory Action: Similar to UroB, UroA exerts anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB and JNK/AP-1 signaling pathways.[7]
-
Cellular Health: UroA has been shown to activate the Nrf2-ARE pathway, enhancing cellular antioxidant defenses.[4]
Caption: Key signaling pathways influenced by Urolithin A.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing the key biological activities of urolithins.
Assessment of Antioxidant Activity (DPPH Assay)
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Urolithin standards (UroA, UroB, UroC, UroD) are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a range of concentrations.
-
Assay Procedure: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the urolithin solutions. The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated relative to a control (DPPH solution without the urolithin). The IC50 value, the concentration of the urolithin required to scavenge 50% of the DPPH radicals, is then determined.
Evaluation of Anti-inflammatory Effects in Macrophages
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with different concentrations of urolithins for 1-2 hours.
-
Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using ELISA kits.
-
-
Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., NF-κB, p38, Akt) via Western blotting to elucidate the mechanism of action.
Caption: Workflow for assessing anti-inflammatory effects.
In Vivo Assessment of Muscle Hypertrophy
-
Animal Model: Male C57BL/6 mice are used.
-
Treatment Administration: this compound is administered via daily oral gavage or through the implantation of mini-osmotic pumps for continuous delivery over several weeks. A control group receives the vehicle.
-
Muscle Tissue Collection: At the end of the treatment period, mice are euthanized, and specific muscles (e.g., tibialis anterior, gastrocnemius) are dissected and weighed.
-
Histological Analysis: Muscle cross-sections are stained with hematoxylin and eosin (H&E) to measure the cross-sectional area of individual muscle fibers.
-
Molecular Analysis: Muscle tissue is processed for Western blot or qPCR analysis to measure markers of protein synthesis (e.g., phosphorylated S6K1) and degradation (e.g., MuRF1, atrogin-1).
Conclusion
The available evidence demonstrates that while all urolithins possess beneficial biological properties, their efficacy profiles are distinct. This compound stands out for its unique ability to induce muscle hypertrophy, a characteristic not prominently observed with other urolithins. In contrast, Urolithins C and D are superior direct antioxidants, while Urolithin A is a potent inducer of mitophagy and mitochondrial biogenesis.
This comparative guide highlights the importance of selecting the appropriate urolithin for a specific therapeutic target. For researchers and drug development professionals, these findings underscore the potential of this compound in sarcopenia and muscle wasting conditions, while Urolithin A may be more suited for age-related decline and metabolic disorders. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic potential.
References
- 1. Frontiers | Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins [frontiersin.org]
- 2. Anti-inflammatory and antioxidant mechanisms of this compound in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances and Perspectives on the Health Benefits of this compound, A Bioactive Natural Product Derived From Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Urolithin A and this compound Guidance ï¼Everything You Need To Know [mylandsupplement.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a newly identified regulator of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin A, C, and D, but not iso-urolithin A and this compound, attenuate triglyceride accumulation in human cultures of adipocytes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longevitybox.co.uk [longevitybox.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Urolithin A versus Urolithin B: A Comparative Guide on Their Impact on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Urolithin A (Uro-A) and Urolithin B (Uro-B) on the composition of the gut microbiota. Urolithins are gut microbial metabolites of ellagitannins, which are polyphenols found in foods such as pomegranates, berries, and nuts.[1] While both Uro-A and Uro-B have demonstrated various biological activities, their influence on the gut microbiome presents distinct differences.[1][2] This document synthesizes experimental data to highlight these differences, offering valuable insights for research and therapeutic development.
Quantitative Impact on Gut Microbiota: A Comparative Analysis
A key study conducted by Al Khalaf et al. (2021) provides a direct comparison of the effects of Uro-A and Uro-B on the gut microbiota of normal-diet fed rats. The findings reveal differential impacts on microbial diversity and the abundance of specific bacterial taxa.
Table 1: Comparative Effects of Urolithin A and this compound on Gut Microbiota Alpha Diversity [3]
| Treatment Group | Chao1 Index (Richness) | Shannon Index (Diversity) |
| Control | 1024.1 ± 12.3 | 6.5 ± 0.1 |
| Urolithin A (2.5 mg/kg) | 876.5 ± 25.4 | 5.8 ± 0.2 |
| This compound (2.5 mg/kg) | 1001.3 ± 18.9 | 6.4 ± 0.1 |
* Indicates a significant difference from the control group (p < 0.05).
Table 2: Differential Effects of Urolithin A and this compound on the Relative Abundance of Key Bacterial Taxa [3]
| Bacterial Taxon | Phylum/Family | Control (%) | Urolithin A (%) | This compound (%) |
| Akkermansia | Verrucomicrobiota | Low | Increased | Increased |
| Bdellovibrionales | Proteobacteria | Low | Increased | Increased |
| Succinivibrionaceae | Proteobacteria | ~2.5 | Decreased | Increased |
| Desulfovibrionaceae | Proteobacteria | ~1.0 | Decreased | Increased |
* Indicates a significant difference from the control group (p < 0.05).
The data indicates that while both urolithins promote the growth of beneficial bacteria like Akkermansia and Bdellovibrionales, they have opposing effects on the families Succinivibrionaceae and Desulfovibrionaceae.[3] Notably, Uro-A was found to decrease overall species diversity and richness.[3][4]
Experimental Protocols
The primary comparative data is derived from an in-vivo study in a rat model. The detailed methodology is crucial for the interpretation and replication of these findings.
Animal Study Protocol: Gut Microbiota Analysis
-
Animal Model: Male Wistar rats (n=18) were randomly divided into three groups: Control, Urolithin A, and this compound.[4]
-
Dosage and Administration: Uro-A and Uro-B were administered orally at a dose of 2.5 mg/kg body weight for four consecutive weeks.[4] The control group received the vehicle.
-
Diet: All animals were maintained on a normal chow diet.
-
Sample Collection: Fecal samples were collected at the end of the four-week treatment period for gut microbiota analysis.
-
Microbiota Analysis: The composition of the gut microbiota was determined by 16S rRNA gene sequencing of the V3-V4 hypervariable regions. The sequencing data was processed using bioinformatics pipelines to determine the relative abundance of different bacterial taxa and to calculate alpha diversity indices (Chao1 and Shannon).
Signaling Pathways and Mechanistic Insights
The differential effects of Urolithin A and this compound on the gut microbiota may be underpinned by their distinct interactions with host signaling pathways that modulate the gut environment.
Urolithin A: Gut Barrier Enhancement and Anti-inflammatory Pathways
Urolithin A has been shown to improve gut barrier function, a critical factor in maintaining a healthy gut microbial ecosystem.[5] This is achieved through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent upregulation of the Nrf2 signaling pathway, which enhances the expression of tight junction proteins.[5][6] Furthermore, Uro-A exerts potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[1][7] It also modulates other inflammatory pathways such as MAPK and PI3K/Akt.[7][8][9]
Caption: Urolithin A signaling pathways enhancing gut barrier function and reducing inflammation.
This compound: Antioxidant and Anti-inflammatory Signaling
This compound also exhibits significant antioxidant and anti-inflammatory properties, which can indirectly shape the gut microbial composition by reducing oxidative stress and inflammation in the gut mucosa.[10][11] Key pathways modulated by Uro-B include the activation of the p62/Keap1/Nrf2 signaling pathway, which upregulates antioxidant enzymes, and the suppression of the pro-inflammatory NF-κB pathway.[10][12]
Caption: this compound signaling pathways involved in antioxidant and anti-inflammatory responses.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the impact of Urolithin A and B on the gut microbiota.
Caption: General experimental workflow for comparative analysis of urolithins on gut microbiota.
Conclusion
Urolithin A and this compound, despite their structural similarities, exert distinct effects on the gut microbiota. While both can promote certain beneficial bacteria, Uro-A appears to have a more pronounced and selective impact, leading to a decrease in overall microbial diversity. In contrast, Uro-B administration results in a microbial profile more similar to that of the control group, with the exception of specific taxa. These differences are likely mediated by their differential engagement with host signaling pathways that regulate gut barrier integrity, inflammation, and oxidative stress. For researchers and drug development professionals, these findings underscore the importance of considering the specific urolithin when investigating their therapeutic potential for conditions linked to gut dysbiosis. Further research is warranted to elucidate the precise mechanisms underlying these differential effects and their long-term consequences for host health.
References
- 1. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 2. News - Urolithin A and this compound Guidance ï¼Everything You Need To Know [mylandsupplement.com]
- 3. Comparative Analysis of the Impact of Urolithins on the Composition of the Gut Microbiota in Normal-Diet Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of the Impact of Urolithins on the Composition of the Gut Microbiota in Normal-Diet Fed Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential of the ellagic acid-derived gut microbiota metabolite – Urolithin A in gastrointestinal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urolithin A: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]
- 10. The Gut Microbiota Metabolite this compound Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a gut microbiota metabolite, protects against myocardial ischemia/reperfusion injury via p62/Keap1/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Urolithin B Effects in Different Cancer Cell Lines: A Comparative Guide
An objective analysis of Urolithin B's anti-cancer activity across various cell lines, supported by experimental data and detailed methodologies.
This compound, a gut microbial metabolite of ellagic acid found in pomegranates, berries, and nuts, has emerged as a potential anti-cancer agent.[1][2] Its efficacy, however, varies across different cancer types. This guide provides a comparative analysis of this compound's effects on a range of cancer cell lines, presenting key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Analysis of this compound's Anti-Cancer Effects
The anti-proliferative activity of this compound has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the available IC50 values and other quantitative effects of this compound.
| Cancer Type | Cell Line | Effect | Concentration/Time | Result |
| Colorectal Cancer | HT-29 | Apoptosis Induction | 30 µg/ml | Activation of caspase 3[2][3] |
| Caco-2 | Cell Cycle Arrest | Not Specified | S phase arrest[3] | |
| Hepatocellular Carcinoma | HCC cells | Inhibition of Proliferation | Not Specified | Induced cell cycle arrest and apoptosis[3] |
| Prostate Cancer | LNCaP | Inhibition of Growth | 40 µM | Induced apoptosis and cell cycle arrest at S and G2/M phases[2] |
| Leukemia | Jurkat & K562 | Inhibition of Proliferation | 25 µmol/mL (48h) | IC50 value determined[4] |
| Osteosarcoma | MG-63 | Apoptosis and Necrosis | Not Specified | Induced G2/M arrest[5] |
| Breast Cancer | MDA-MB-231 | Cytotoxicity | Not Specified | Suppressed cell migration[6] |
| Bladder Cancer | UMUC3 | Reduced Cell Viability | Not Specified | Induced G2/M phase arrest[7][8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis. A summary of these interactions is depicted in the diagram below.
Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.
In hepatocellular carcinoma, this compound has been shown to inactivate the Wnt/β-catenin signaling pathway by increasing the expression of phosphorylated β-catenin and preventing its translocation to the nucleus.[3][9] It also downregulates the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and protein kinase B (AKT), and inhibits NF-kB activation in various cancer models.[3] In bladder cancer cells, this compound has been observed to inhibit the PI3K/Akt and MAPK signaling pathways.[7]
Experimental Protocols
The following are generalized protocols for the key experiments commonly used to assess the anti-cancer effects of this compound.
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and a vehicle control (e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
This method is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Cell Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.
Experimental Workflow
The general workflow for investigating the anti-cancer effects of this compound is illustrated below.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and migration and promotes apoptosis and necrosis by inducing G2/M arrest and targeting MMP-2/-9 expression in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the anticancer properties of this compound in triple negative breast cancer: In vivo and in vitro insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Metabolic Effects of Urolithin A versus Urolithin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithin A (UA) and Urolithin B (UB) are natural metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins, which are abundant in foods like pomegranates, walnuts, and berries.[1][2] While structurally similar, these two compounds exhibit both overlapping and distinct effects on cellular metabolism and signaling pathways. Understanding these differences is crucial for targeted therapeutic development. This guide provides an objective comparison of their metabolic impacts, supported by experimental data, detailed protocols, and pathway visualizations.
Comparative Metabolomics Data
An untargeted metabolomics study on leukemic cell lines (Jurkat and K562) revealed that both Urolithin A and this compound significantly alter the cellular metabolome.[1][3] Both compounds were shown to inhibit cell proliferation and induce apoptosis.[1][2] However, Urolithin A demonstrated a more potent antiproliferative capability.[1][2][3] The primary metabolic pathways modulated by both urolithins include energy metabolism, glutamine metabolism, and one-carbon metabolism.[1][2]
The following table summarizes the key quantitative changes in metabolites observed in leukemic cells after treatment with Urolithin A or this compound.
Table 1: Comparative Changes in Key Cellular Metabolites
| Metabolic Pathway | Metabolite | Change with Urolithin A | Change with this compound | Reference |
|---|---|---|---|---|
| Energy Metabolism (TCA Cycle/OXPHOS) | Glucose | Increased | Increased | [1] |
| Succinic Acid | Increased | Increased | [1] | |
| Butyryl-carnitine | Increased | Increased | [1] | |
| Glutamine Metabolism | Glutamine | Reduced | Reduced | [1][4] |
| 2-Hydroxyglutarate | Reduced | Reduced | [1] | |
| Glucosamine | Increased | Increased | [1][3] | |
| One-Carbon Metabolism | S-Adenosylmethionine (SAM) | Increased | Increased | [5][6] |
| | Spermine | Increased | Increased |[5] |
Data derived from studies on Jurkat and K562 leukemic cell lines.[1]
Signaling Pathways and Mechanisms of Action
While both urolithins drive cells toward apoptosis, their underlying mechanisms and effects on key signaling pathways show notable distinctions.
Urolithin A: A Key Regulator of Mitochondrial Health
Urolithin A is widely recognized for its ability to promote mitochondrial health.[7] It enhances mitochondrial function by activating mitophagy, the selective removal of damaged mitochondria, primarily through the PINK1/Parkin pathway.[8] This quality control mechanism improves cellular energy production and reduces oxidative stress.[7][8] UA also modulates several key metabolic signaling pathways.[8]
Key Signaling Pathways Modulated by Urolithin A:
-
AMPK Activation: Promotes energy homeostasis and fatty acid oxidation.[8]
-
PGC-1α Activation: A master regulator of mitochondrial biogenesis.[9]
-
mTOR Inhibition: Downregulates protein synthesis and cell growth.[10]
-
NF-κB Inhibition: Suppresses inflammatory responses.[11]
-
Nrf2 Activation: Upregulates antioxidant responses.[8]
References
- 1. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mecenemarket.com [mecenemarket.com]
- 8. Pharmacological Effects of Urolithin A and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Activities of Urolithin B and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Urolithin B against other well-researched natural compounds: Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG). The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, mechanistic pathways, and detailed experimental protocols.
Introduction
This compound is a gut microbial metabolite derived from dietary ellagitannins, which are abundant in foods like pomegranates, berries, and walnuts.[1][2] Its ability to cross the blood-brain barrier has made it a compound of significant interest for its potential neuroprotective effects.[3][4] Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation. This compound, along with other natural polyphenols like Resveratrol, Curcumin, and EGCG, demonstrates therapeutic potential by modulating key signaling pathways that combat these pathological processes.[5][6] This guide aims to delineate the comparative efficacy and mechanisms of these compounds.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects primarily through two interconnected signaling pathways:
-
Activation of the Nrf2/ARE Antioxidant Pathway : this compound promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. These include crucial antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[1][2]
-
Inhibition of the NF-κB Inflammatory Pathway : Chronic inflammation is a hallmark of neurodegenerative diseases. This compound has been shown to suppress the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4] This inhibition prevents NF-κB from entering the nucleus, thereby blocking the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.[1]
Quantitative Data Comparison
The following table summarizes key quantitative and qualitative data from various in vitro and in vivo studies to facilitate a direct comparison between this compound and other notable neuroprotective compounds.
| Parameter | This compound | Resveratrol | Curcumin | Epigallocatechin gallate (EGCG) |
| Primary Mechanism(s) | Nrf2 Activation, NF-κB Inhibition[1][7] | SIRT1 Activation, NF-κB & Nrf2 Modulation | Nrf2 Activation, NF-κB Inhibition[1][2] | Nrf2 Activation, Amyloid Beta Aggregation Inhibition |
| Model System(s) Cited | PC12 cells, BV2 microglia, MCAO rats[7] | Primary hippocampal cells, PC12 cells | HT22 cells, PC12 cells, APP/PS1 mice[7] | AD Mouse Models, Microglia |
| Effect on Oxidative Stress | Reduces ROS, Increases SOD & HO-1[1][2] | Reduces ROS | Reduces ROS, Increases HO-1[7] | Reduces ROS, Suppresses Oxidative Damage |
| Effect on Neuroinflammation | Reduces NO, TNF-α, IL-6, IL-1β[1] | Reduces iNOS, COX-2 | Reduces TNF-α, IL-1[1][3] | Suppresses TNF-α, IL-1β |
| Effective Concentration (In Vitro) | 2.5–10 µM (PC12 cells) | 15–40 µM (hippocampal neurons) | 5–20 µM (HT22 & bEnd.3 cells)[7] | Varies; often studied in combination |
| Blood-Brain Barrier Permeability | Permeable[3][4] | Permeable | Limited Permeability | Permeable |
Visualizing the Mechanisms: Signaling Pathways and Workflows
To clarify the complex interactions, the following diagrams were generated using Graphviz, adhering to specified design constraints for clarity and contrast.
Caption: this compound's Activation of the Nrf2 Antioxidant Pathway.
Caption: this compound's Inhibition of the NF-κB Inflammatory Pathway.
Caption: General Experimental Workflow for In Vitro Neuroprotection Assays.
Detailed Experimental Protocols
The following are standardized protocols for key experiments cited in the literature for evaluating neuroprotective compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound at 2.5, 5, 10 µM) for 18-24 hours.
-
Induction of Toxicity: Add a neurotoxic agent (e.g., 200 µM H₂O₂ or 100 ng/mL LPS) to the wells (except for the control group) and incubate for an additional 6-24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
-
Reactive Oxygen Species (ROS) Measurement
This assay quantifies intracellular ROS levels using the fluorescent probe DCFH-DA.
-
Principle: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS into the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Treatment: Seed and treat cells with the test compound and neurotoxin as described in the cell viability assay.
-
Probe Loading: After treatment, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize using a fluorescence microscope. ROS levels are often expressed as a percentage of the toxin-treated group.[1][2]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as Nrf2, HO-1, phospho-p65 NF-κB, and IκBα.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.
-
Protocol:
-
Protein Extraction: Treat cells as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Nrf2, anti-p-p65) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin or GAPDH.[1]
-
Conclusion
This compound demonstrates potent neuroprotective activity through a dual mechanism of activating the Nrf2 antioxidant pathway and inhibiting the NF-κB inflammatory pathway.[1][7] When compared to other well-known natural compounds like Resveratrol, Curcumin, and EGCG, this compound operates within a similar, and in some cases lower, effective concentration range in vitro. Its status as a natural gut microbial metabolite and its ability to cross the blood-brain barrier make it a highly promising candidate for further investigation in the context of neurodegenerative disease therapy.[2][3] While in vitro data is robust, further in vivo studies are essential to fully elucidate its therapeutic potential and translate these findings into clinical applications.
References
- 1. Curcumin Protects against White Matter Injury through NF-κB and Nrf2 Cross Talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of Curcumin involved in increasing the protein levels of UCP2 and inhibiting oxidative stress induced by chronic cerebral ischemia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin exerts neuroprotective effects on proliferation of neural stem cells in vitro and APP/PS1 mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Urolithin B
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Urolithin B, a key metabolite in the study of ellagitannin-rich foods.
This compound is a solid, powdered compound that requires careful handling to avoid potential health hazards.[1][2] It is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1][3] Adherence to proper personal protective equipment (PPE) protocols and disposal plans is critical for minimizing exposure and ensuring a safe workspace.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on safety data sheet recommendations.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Protective gloves | Impervious gloves should be worn to prevent skin contact, as this compound can cause skin irritation.[1][4] |
| Eyes | Safety goggles with side-shields | To protect against dust particles and potential splashes, tight-sealing safety goggles are required.[1][4][5] |
| Body | Impervious clothing / Laboratory coat | A lab coat or other protective clothing is necessary to prevent contamination of personal clothing.[1][4] |
| Respiratory | Suitable respirator | In areas with inadequate ventilation or when dust may be generated, a NIOSH/MSHA approved respirator should be used to prevent respiratory tract irritation.[1][4][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][4]
-
Ensure that an accessible safety shower and eye wash station are available in the immediate work area.[1][4]
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.
-
Weighing and Transfer: Conduct weighing and transferring of this compound powder in a fume hood or a designated area with localized exhaust ventilation to control dust. Avoid generating dust during these procedures.[6]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2]
-
General Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1][6]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1][6]
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[6] Cover the spill with a plastic sheet or tarp to minimize spreading.[5] For liquid spills, absorb with an inert material such as diatomite or universal binders.[1][4]
-
Clean-up: Carefully sweep or vacuum the spilled material into a sealed container for disposal.[6] Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][4]
-
PPE: Full personal protective equipment must be worn during the entire clean-up process.[1][4]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be collected in a properly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations for hazardous waste.[1] Do not allow this compound to enter drains or waterways, as it is very toxic to aquatic life.[4]
Below is a diagram illustrating the logical workflow for ensuring safety when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
